Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCRIUSIYZYZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363025 | |
| Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61873-93-6 | |
| Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, a key organic intermediate. This document details the expected data from core spectroscopic techniques, outlines standardized experimental protocols for obtaining this data, and presents a logical workflow for its structural elucidation.
Spectroscopic Data Summary
The following tables summarize the predicted and inferred spectroscopic data for this compound. This data is essential for the structural confirmation and purity assessment of the compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~7.9 | Doublet | ~2.0 | Ar-H (ortho to NO₂ and OH) |
| 2 | ~7.2 | Doublet | ~8.5 | Ar-H (ortho to CH₂COOCH₃) |
| 3 | ~7.0 | Doublet of doublets | ~8.5, ~2.0 | Ar-H (meta to NO₂ and OH) |
| 4 | ~3.7 | Singlet | N/A | OCH₃ |
| 5 | ~3.6 | Singlet | N/A | CH₂ |
| 6 | Variable | Broad Singlet | N/A | OH |
Note: Predicted data serves as a guideline for spectral interpretation. Actual experimental values may vary based on solvent and instrument conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~171 |
| Aromatic C-OH | ~155 |
| Aromatic C-NO₂ | ~140 |
| Aromatic C-CH₂ | ~135 |
| Aromatic CH (ortho to CH₂COOCH₃) | ~130 |
| Aromatic CH (ortho to NO₂ and OH) | ~125 |
| Aromatic CH (meta to NO₂ and OH) | ~115 |
| OCH₃ | ~52 |
| CH₂ | ~40 |
Note: Predicted data serves as a guideline for spectral interpretation. Actual experimental values may vary based on solvent and instrument conditions. PubChem also indicates the availability of a ¹³C NMR spectrum for this compound.[1]
Table 3: FT-IR Spectroscopic Data (Inferred from 4-hydroxy-3-nitrophenylacetic acid)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3400 - 3200 | Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ester) | ~1735 | Strong |
| N-O stretch (asymmetric) | 1550 - 1500 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| N-O stretch (symmetric) | 1360 - 1320 | Strong |
| C-O stretch (ester) | 1300 - 1000 | Strong |
Note: Data is inferred from the closely related compound 4-hydroxy-3-nitrophenylacetic acid, for which FT-IR data is available.[2] The ester C=O stretch is predicted based on typical values for this functional group.
Table 4: Mass Spectrometry Data (Based on GC-MS of the target compound and MS of 4-hydroxy-3-nitrophenylacetic acid)
| m/z | Possible Fragment Ion |
| 211 | [M]⁺ (Molecular Ion) |
| 197 | [M - CH₂]⁺ or [M - NH₂]⁺ (from rearrangement) |
| 180 | [M - OCH₃]⁺ |
| 152 | [M - COOCH₃]⁺ |
| 106 | [C₆H₄(OH)(NO₂)]⁺ |
| 77 | [C₆H₅]⁺ |
Note: PubChem indicates the availability of a GC-MS spectrum for this compound.[1] The fragmentation pattern is further informed by the mass spectrum of the corresponding carboxylic acid, 4-hydroxy-3-nitrophenylacetic acid, which shows a base peak at m/z 152 and a molecular ion peak at m/z 197.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols represent standard procedures in organic chemistry and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J values).
-
2.1.2 ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.
-
Instrument Setup:
-
Follow the same initial setup steps as for ¹H NMR (locking and shimming).
-
Select the appropriate ¹³C NMR experiment (e.g., proton-decoupled).
-
Set acquisition parameters, which will generally require a larger number of scans and may involve a wider spectral width compared to ¹H NMR.
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a reference.
-
Identify the chemical shifts of the different carbon atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., acetone, dichloromethane).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition:
-
Place the sample (pellet or film) in the spectrometer's sample holder.
-
Record a background spectrum of the empty sample holder (or a blank KBr pellet).
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent to an appropriate concentration (typically in the ppm range).
-
For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
-
Instrument Setup:
-
Choose the appropriate ionization technique (e.g., Electron Ionization - EI for GC-MS, Electrospray Ionization - ESI for direct infusion).
-
Set the mass analyzer parameters, including the mass range to be scanned.
-
-
Data Acquisition:
-
If using GC-MS, inject the sample into the GC, where it will be separated before entering the mass spectrometer.
-
If using direct infusion, introduce the sample solution directly into the ionization source.
-
The mass spectrometer will ionize the sample and separate the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers and scientists can utilize this information for compound identification, quality control, and as a basis for further studies in drug development and other chemical applications.
References
Spectroscopic and Structural Elucidation of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. Detailed experimental protocols for data acquisition are outlined, and a structural diagram is presented to aid in the interpretation of the spectral data.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and predicted ¹³C NMR data for this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.53 | Singlet | - | 1H | Ar-OH |
| 7.52 | Doublet of doublets | 8.8, 2.2 | 1H | Ar-H |
| 7.13 | Doublet | 8.5 | 1H | Ar-H |
| 3.72 | Singlet | - | 3H | -OCH₃ |
| 3.63 | Singlet | - | 2H | -CH₂- |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~171 | C=O |
| ~155 | Ar-C-OH |
| ~140 | Ar-C-NO₂ |
| ~135 | Ar-C-CH₂ |
| ~130 | Ar-CH |
| ~125 | Ar-CH |
| ~115 | Ar-CH |
| ~52 | -OCH₃ |
| ~40 | -CH₂- |
Note: The ¹³C NMR data is predicted and should be used as a reference. Experimental verification is recommended.
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters
The following are typical instrument parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of approximately 0 to 220 ppm.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of the peaks.
Structural Visualization
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR assignments.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, a key intermediate in various synthetic pathways. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for analysis, serving as an essential resource for researchers in medicinal chemistry, organic synthesis, and analytical chemistry.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When applied to this compound, IR spectroscopy provides a unique "fingerprint" based on the vibrational modes of its constituent bonds. The molecule's structure, comprising a substituted benzene ring with hydroxyl, nitro, and methyl ester functionalities, gives rise to a complex and informative spectrum. Understanding the characteristic absorption bands is crucial for reaction monitoring, quality control, and structural confirmation.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3500–3200 | Strong, Broad | O-H stretching (phenolic, intermolecular hydrogen bonding) |
| 3100–3000 | Medium | C-H stretching (aromatic) |
| 2960-2850 | Medium | C-H stretching (aliphatic, from CH₂ and OCH₃) |
| ~1735 | Strong | C=O stretching (ester carbonyl) |
| 1600–1585 | Medium-Strong | C=C stretching (in-ring, aromatic)[1][2] |
| ~1525 | Strong | Asymmetric NO₂ stretching |
| 1500–1400 | Medium-Strong | C=C stretching (in-ring, aromatic)[1][2] |
| ~1435 | Medium | C-H bending (aliphatic) |
| ~1345 | Strong | Symmetric NO₂ stretching |
| 1320-1210 | Strong | C-O stretching (ester)[1] |
| ~1200 | Strong | C-O stretching (phenol) |
| 900–675 | Medium-Strong | C-H out-of-plane bending ("oop")[1][2] |
Experimental Protocol for IR Spectral Acquisition
This section details a standard procedure for obtaining a high-quality IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a suitable crystal (e.g., diamond or germanium)
Sample Preparation and Analysis:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to evaporate completely.
-
Record a background spectrum of the empty ATR setup. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply firm and even pressure to the sample using the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface.
-
-
Spectral Data Collection:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing and Interpretation:
-
The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software, resulting in a transmittance or absorbance spectrum.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the significant absorption peaks and compare them with the expected frequencies to confirm the presence of the desired functional groups and the overall structure of the compound.
-
Workflow for IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a chemical compound.
Caption: Logical workflow for IR spectroscopic analysis.
Conclusion
The infrared spectrum of this compound is rich with information, providing clear indicators of its key functional groups. The broad O-H stretch, the strong ester carbonyl absorption, and the characteristic nitro group vibrations are all readily identifiable. By following a systematic experimental protocol and a logical analytical workflow, researchers can confidently use IR spectroscopy for the rapid and reliable characterization of this important chemical compound. This guide serves as a foundational reference for such analyses in a research and development setting.
References
Mass Spectrometry Analysis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate (M-HNA). M-HNA, with a molecular formula of C₉H₉NO₅ and a molecular weight of 211.17 g/mol , is a key intermediate in various synthetic and research applications[1][2][3]. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quantification in complex matrices. This document outlines potential ionization techniques, proposes a detailed fragmentation pattern based on the analysis of structurally related compounds, and provides a general experimental protocol for its analysis. The information is intended to guide researchers in developing and validating analytical methods for this compound.
Introduction
This compound (M-HNA) is a nitroaromatic compound with applications in organic synthesis and as a hapten in immunological studies[1]. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Common ionization methods for similar molecules include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)[4][5][6]. The choice of method depends on the sample matrix and the desired analytical outcome. This guide will focus on a theoretical fragmentation pattern under EI conditions, which is a common technique for the analysis of relatively volatile and thermally stable compounds like methyl esters[5][7][8].
Physicochemical Properties and Expected Mass Spectral Data
A summary of the key physicochemical properties and expected high-resolution mass spectrometry data for M-HNA is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₅ | [1][2] |
| Molecular Weight | 211.17 g/mol | [1][2] |
| Exact Mass | 211.0481 g/mol | [1] |
| Expected [M-H]⁻ (Negative ESI) | 210.0408 m/z | N/A |
| Expected [M+H]⁺ (Positive ESI) | 212.0553 m/z | N/A |
| Expected Molecular Ion (EI) | 211 m/z | N/A |
Proposed Fragmentation Pattern
The fragmentation of M-HNA in mass spectrometry is expected to be influenced by the presence of the nitro group, the phenolic hydroxyl group, and the methyl ester functionality. Based on the fragmentation patterns of similar nitroaromatic compounds and methyl esters, a plausible fragmentation pathway is proposed[4][7][9][10]. The primary fragmentation events are likely to involve the loss of the methoxy group from the ester, cleavage of the acetic acid side chain, and losses related to the nitro group.
A summary of the proposed major fragment ions, their mass-to-charge ratios (m/z), and their potential structures is provided in Table 2.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 211 | [M]⁺ | [C₉H₉NO₅]⁺ | Molecular Ion |
| 180 | [M - OCH₃]⁺ | [C₈H₆NO₄]⁺ | Loss of the methoxy group from the ester. |
| 152 | [M - COOCH₃]⁺ | [C₇H₆NO₃]⁺ | Cleavage of the entire methyl acetate side chain. This is a common fragmentation for phenylacetic acid esters. |
| 165 | [M - NO₂]⁺ | [C₉H₉O₃]⁺ | Loss of the nitro group. |
| 136 | [C₇H₆NO₂]⁺ | [C₇H₆NO₂]⁺ | Further fragmentation of the m/z 152 ion. |
| 106 | [C₇H₆O]⁺ | [C₇H₆O]⁺ | A potential fragment arising from rearrangements and further losses. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, indicative of an aromatic ring. |
The proposed fragmentation pathway is visualized in the following diagram:
Experimental Protocol: GC-MS Analysis
The following provides a general protocol for the analysis of M-HNA using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol may require optimization based on the specific instrumentation and sample matrix.
4.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of M-HNA (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.
-
Sample Extraction (for complex matrices):
-
For biological fluids, a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) may be necessary.
-
For solid samples, an initial solvent extraction followed by cleanup steps may be required.
-
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 300 m/z.
4.3. Data Analysis
-
Identification: The retention time of the peak corresponding to M-HNA in the sample chromatogram should match that of the standard. The mass spectrum of the sample peak should be compared to the reference spectrum of the M-HNA standard.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 211 or a major fragment ion) against the concentration of the standard solutions. The concentration of M-HNA in the sample can then be determined from this curve.
Experimental Workflow
The general workflow for the mass spectrometry analysis of M-HNA is depicted in the following diagram.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The proposed fragmentation pattern and the general experimental protocol serve as a starting point for method development and routine analysis. Researchers are encouraged to optimize the described methods based on their specific instrumentation and analytical requirements. The detailed characterization of M-HNA by mass spectrometry is essential for its reliable identification and quantification in various scientific and industrial applications.
References
- 1. This compound|CAS 61873-93-6 [benchchem.com]
- 2. This compound | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 2-(4-HYDROXY-3-NITROPHENYL)ACETAT [chemicalbook.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Chemical and physical properties of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is a nitroaromatic compound with significant applications in chemical synthesis and biomedical research. It serves as a key intermediate in the preparation of various heterocyclic compounds, some of which have demonstrated potential as antifungal agents. Furthermore, the (4-hydroxy-3-nitrophenyl)acetyl (NP) group, for which this compound is a stable precursor, is a widely utilized hapten in immunological studies to investigate antibody affinity maturation and T-cell response mechanisms. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in immunology and potential as an antifungal precursor.
Chemical and Physical Properties
This compound is a yellow solid at room temperature.[1] Its core structure consists of a phenylacetic acid methyl ester functionalized with a hydroxyl and a nitro group on the benzene ring.
Identifiers and Descriptors
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 61873-93-6 | [2][3] |
| Molecular Formula | C₉H₉NO₅ | [2][3] |
| SMILES | COC(=O)CC1=CC=C(O)C(--INVALID-LINK--[O-])=C1 | [2] |
| InChIKey | SPCRIUSIYZYZKN-UHFFFAOYSA-N | [3] |
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Weight | 211.17 g/mol | [2][3] |
| Melting Point | 65-67 °C | [4] |
| Boiling Point (Predicted) | 327.6 ± 27.0 °C | [4] |
| Density (Predicted) | 1.384 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 6.81 ± 0.14 | [4] |
| Solubility | Information not widely available, but expected to be soluble in organic solvents like methanol, ethyl acetate, and toluene based on its synthesis protocol. | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented synthesis method.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Hydroxy-3-nitrophenylacetic acid
-
(Trimethylsilyl)diazomethane (2.0 M solution in hexane)
-
Methanol (MeOH)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-hydroxy-3-nitrophenylacetic acid (e.g., 2.0 g, 10.1 mmol) in a 1:10 mixture of methanol and toluene (55 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexane (5.0 mL) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 50 minutes.
-
Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
Dilute the resulting residue with ethyl acetate.
-
Wash the ethyl acetate extract with a saturated aqueous solution of sodium bicarbonate, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a yellow solid. The product can be used in subsequent reactions without further purification.
Purification by Recrystallization (General Procedure)
Procedure:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Analytical Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR (CDCl₃, Predicted):
-
δ 10.53 (s, 1H, -OH)
-
δ 7.52 (dd, J=8.8, 2.2Hz, 1H, Ar-H)
-
δ 7.13 (d, J=8.5Hz, 1H, Ar-H)
-
δ 3.72 (s, 3H, -OCH₃)
-
δ 3.63 (s, 2H, -CH₂-)[1]
-
-
¹³C NMR: Spectral data is available on databases such as PubChem.[5]
2.3.2. Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques.
-
Sample Preparation: For EI-MS, a dilute solution in a volatile organic solvent (e.g., methanol or dichloromethane) is typically introduced via a direct insertion probe or GC inlet. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Expected Molecular Ion Peak: [M]⁺ at m/z 211.17 for EI-MS or [M+H]⁺ at m/z 212.18 for ESI-MS in positive ion mode.
2.3.3. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Expected Characteristic Absorptions:
-
Broad O-H stretch (phenol)
-
C=O stretch (ester)
-
Asymmetric and symmetric NO₂ stretches
-
C-O stretch (ester)
-
Aromatic C-H and C=C stretches
-
Biological Significance and Applications
Hapten in Immunological Research
The (4-hydroxy-3-nitrophenyl)acetyl (NP) group is a well-established hapten used to study the principles of the humoral and cellular immune responses.[5] this compound serves as a stable and convenient precursor for the NP hapten. When conjugated to a carrier protein, the NP group elicits an immune response, leading to the production of anti-NP antibodies and the activation of T-cells. This system has been instrumental in elucidating the mechanisms of antibody affinity maturation and the complex signaling pathways involved in T-cell suppression.
T-Cell Suppressor Pathway Induced by NP-Conjugated Cells:
Intravenous administration of NP-haptenated syngeneic spleen cells induces a state of tolerance mediated by suppressor T-cells. This process involves a cascade of cellular interactions.
References
An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the solubility and stability of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is not extensively available in public literature. This guide provides a comprehensive framework based on the compound's chemical structure and established principles of pharmaceutical analysis. It details predicted properties and standardized experimental protocols to enable researchers to determine these characteristics empirically.
Introduction
This compound (CAS No: 61873-93-6, Molecular Formula: C₉H₉NO₅) is an organic compound that serves as a valuable intermediate in chemical synthesis.[1][2] Its structure, featuring a substituted aromatic ring with hydroxyl, nitro, and methyl ester functional groups, suggests a range of chemical properties that are critical to its application in research and development. Understanding the solubility and stability of this molecule is fundamental for its use in designing synthetic routes, developing formulations, and for its potential application in biological and medicinal chemistry. For instance, the structurally related (4-hydroxy-3-nitrophenyl)acetyl (NP) group is a well-characterized hapten used extensively in immunological research to study antibody affinity maturation.[3][4][5][6][7]
This technical guide outlines the predicted solubility and stability profiles of this compound and provides detailed experimental protocols for their determination, adhering to industry-standard methodologies.
Predicted Physicochemical Properties
The physicochemical properties of this compound are dictated by its functional groups: a phenolic hydroxyl group, a nitro group, a methyl ester, and an aromatic ring.
Predicted Solubility Profile
The "like dissolves like" principle is a useful guideline for predicting solubility.[8] The molecule possesses both polar (hydroxyl, nitro, ester) and non-polar (benzene ring) regions, suggesting it will have moderate solubility in a range of solvents.
-
Aqueous Solubility: The presence of polar groups capable of hydrogen bonding (hydroxyl, nitro) may confer some aqueous solubility. However, the non-polar benzene ring will limit this. The phenolic hydroxyl group is weakly acidic (pKa typically around 10), meaning its solubility in water is expected to increase significantly at higher pH due to deprotonation to the more polar phenoxide ion.
-
Organic Solvent Solubility:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability of these solvents to form hydrogen bonds with the solute's hydroxyl, nitro, and ester groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted, as these solvents can effectively solvate the polar functional groups.[9]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the overall polarity of the molecule.
-
Predicted Stability Profile
The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, reduction, and photodegradation.
-
pH Stability and Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base.[10]
-
Acidic Conditions: Hydrolysis will likely yield 4-hydroxy-3-nitrophenylacetic acid and methanol.
-
Basic Conditions: Saponification will occur, rapidly converting the ester to the carboxylate salt of 4-hydroxy-3-nitrophenylacetic acid. The phenolic hydroxyl group makes the compound susceptible to degradation at high pH.[11][12] Phenols can be unstable in alkaline conditions, which may lead to complex degradation pathways.[11][12]
-
-
Oxidative Stability: Phenolic compounds are known to be susceptible to oxidation. The presence of the electron-withdrawing nitro group may influence this reactivity. Exposure to oxidizing agents could lead to the formation of quinone-type structures or polymerization.
-
Photostability: Aromatic nitro compounds are often photoreactive. The presence of chromophores (the nitrophenyl system) that can absorb UV or visible light suggests a potential for photodegradation.[13] ICH Q1B guidelines provide a systematic approach to evaluating photostability.[1][8][14]
-
Thermal Stability: The compound is expected to be stable at ambient temperatures, but thermal stress testing is necessary to determine its decomposition profile at elevated temperatures.[10]
Experimental Protocols for Solubility Determination
The following protocol describes a general method for determining the solubility of a compound in various solvents. The shake-flask method is a common and reliable technique.
Protocol: Shake-Flask Method for Solubility Measurement
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials (e.g., glass scintillation vials). An amount that is visibly in excess of what is expected to dissolve should be used.
-
Add a precise volume (e.g., 1.0 mL) of the selected solvent to each vial. Solvents should include water, buffered solutions at various pH values (e.g., pH 2, 7, 9), ethanol, methanol, and DMSO.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C and 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
-
Sample Processing:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial. This step is critical to remove all undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the respective solvent.
-
Dilute the filtered sample solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The aromatic nature of the compound makes UV detection a suitable choice.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the diluted sample.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
-
Visualization: Solubility Determination Workflow
Caption: Diagram 1: Experimental Workflow for Solubility Determination.
Experimental Protocols for Stability Assessment
Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[15][16][17][18] These protocols are based on the ICH Q1A(R2) guideline.[16] A stability-indicating analytical method, typically HPLC, must be used to separate the parent compound from all degradation products.
Protocol: Forced Degradation Studies
For each condition, a solution of the compound (e.g., at 1 mg/mL) is prepared and subjected to stress. A control sample, stored under ambient conditions and protected from light, should be analyzed alongside the stressed samples. The goal is typically to achieve 5-20% degradation.[16][18]
-
Acid and Base Hydrolysis:
-
Acid: Add the compound to 0.1 M HCl.
-
Base: Add the compound to 0.1 M NaOH.
-
Procedure: Store the solutions at room temperature. If no degradation is observed after 24 hours, heat the solutions (e.g., at 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[10] After the desired time, cool the samples to room temperature and neutralize them (base for the acidic sample, acid for the basic sample) before analysis.
-
-
Oxidative Degradation:
-
Reagent: Add the compound to a solution of 3% hydrogen peroxide (H₂O₂).
-
Procedure: Store the solution at room temperature for 24 hours. If needed, the study can be accelerated by gentle heating.
-
-
Thermal Degradation:
-
Procedure (Solid State): Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80 °C) for a set period (e.g., 7 days).
-
Procedure (Solution): Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture) and store it at an elevated temperature (e.g., 60 °C) protected from light.
-
-
Photostability:
-
Procedure: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[14] The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should not be less than 200 watt-hours/square meter.[10]
-
Control: A parallel set of samples (dark controls) should be wrapped in aluminum foil to protect them from light and stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.[13]
-
Visualization: Stability Testing Workflow and Potential Degradation
Caption: Diagram 2: General Workflow for Forced Degradation Studies.
Caption: Diagram 3: Potential Degradation Pathways.
Data Presentation
Clear and structured data presentation is crucial for comparing results. The following tables serve as templates for recording experimental findings.
Table 1: Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Water | 25 | |||
| Water | 37 | |||
| 0.01 M HCl (pH 2) | 25 | |||
| PBS (pH 7.4) | 25 | |||
| 0.01 M Borate Buffer (pH 9) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| DMSO | 25 |
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (% Area) |
| Control | - | 24 h | ||||
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 h | ||||
| Base Hydrolysis | 0.1 M NaOH, RT | 8 h | ||||
| Oxidation | 3% H₂O₂, RT | 24 h | ||||
| Thermal (Solid) | 80 °C | 7 days | ||||
| Photolytic (Solid) | ICH Q1B Light | - | ||||
| Photolytic (Solution) | ICH Q1B Light | - |
Related Applications: Immunological Studies with NP-Hapten
While not a signaling pathway in the traditional sense, the (4-hydroxy-3-nitrophenyl)acetyl (NP) moiety is central to a well-established experimental system in immunology for studying B-cell activation and antibody affinity maturation.[3][4][6] In this system, the NP group acts as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier protein (e.g., chicken gamma globulin, CGG).
The workflow involves immunizing an animal model (typically mice) with the NP-protein conjugate. This triggers a T-cell-dependent immune response, leading to the formation of germinal centers where B-cells that produce anti-NP antibodies undergo somatic hypermutation and affinity-based selection.[3][7] Researchers can then isolate B-cells at different time points to study the evolution of antibody affinity and specificity.[3][4]
Visualization: Workflow for Hapten-Based Immunological Study
Caption: Diagram 4: Workflow for NP-Hapten Immunological Studies.
Conclusion
This guide provides a predictive overview and a practical experimental framework for characterizing the solubility and stability of this compound. Due to the presence of ester, phenolic, and nitro functional groups, the compound is expected to exhibit pH-dependent solubility and be susceptible to hydrolysis, oxidation, and photodegradation. The detailed protocols for solubility determination and forced degradation studies offer a systematic approach for researchers to generate robust data, which is essential for any future application of this compound in synthetic chemistry, drug development, or biological research.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. This compound | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Hapten 4-hydroxy-3-nitrophenyl acetyl NP Antibodies | Invitrogen [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of the Primary Immune Response to (4-Hydroxy-3-Nitrophenyl)Acetyl. V. Affinity Maturation Develops in Two Stages of Clonal Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. q1scientific.com [q1scientific.com]
- 14. database.ich.org [database.ich.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. resolvemass.ca [resolvemass.ca]
- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 18. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to Methyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS Number: 61873-93-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, identified by the CAS number 61873-93-6, is a nitrophenyl derivative that serves as a valuable intermediate in organic synthesis.[1][2][3] Its structural features, including a hydroxyl group, a nitro group, and a methyl ester, make it a versatile building block for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of antifungal agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 61873-93-6 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Hydroxy-3-nitro-phenylacetic acid methyl ester | [4] |
| Molecular Formula | C₉H₉NO₅ | [1][3] |
| Molecular Weight | 211.17 g/mol | [1] |
| Physical Form | Yellow solid | [4] |
| Melting Point | 65-67 °C | N/A |
| Boiling Point | 327.6 ± 27.0 °C (Predicted) | N/A |
| Density | 1.384 ± 0.06 g/cm³ (Predicted) | N/A |
| InChI Key | SPCRIUSIYZYZKN-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)CC1=CC(=C(C=C1)O)--INVALID-LINK--[O-] | [1] |
Synthesis
The primary synthetic route to this compound is through the esterification of its corresponding carboxylic acid, 4-hydroxy-3-nitrophenylacetic acid.
Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5][6][7][8]
Reaction:
Experimental Protocol (General Procedure):
A general protocol for Fischer esterification involves refluxing the carboxylic acid and an excess of the alcohol with a catalytic amount of a strong acid.[6][7][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3-nitrophenylacetic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for a period of 1-10 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude ester can be further purified by column chromatography or recrystallization.
Synthesis using Trimethylsilyldiazomethane
A more specific method for the synthesis of this compound has been reported using trimethylsilyldiazomethane.[4]
Experimental Protocol:
-
Dissolution: Dissolve 4-hydroxy-3-nitrophenylacetic acid (2.0 g, 10.1 mmol) in a 1:10 mixture of methanol and toluene (55 ml).[4]
-
Reagent Addition: Add trimethylsilyldiazomethane (2.0M hexane solution, 5.0 ml) dropwise to the solution.[4]
-
Reaction: Stir the reaction mixture at room temperature for 50 minutes.[4]
-
Solvent Removal: Remove the solvent by distillation under reduced pressure.[4]
-
Work-up: Dilute the residue with ethyl acetate. Wash the ethyl acetate extract with a saturated aqueous solution of sodium bicarbonate and then with saturated brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure to yield the product as a yellow solid (2.15 g, 100% yield).[4]
Workflow Diagram:
Applications in Drug Development
This compound is a key precursor in the development of novel antifungal agents.[10] The presence of the nitrophenyl group is significant, as many nitrophenyl derivatives have been investigated for their antimicrobial properties.[11][12]
Antifungal Activity
The primary therapeutic interest in this compound lies in its potential as a scaffold for the synthesis of new antifungal drugs. Fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the development of new therapeutic strategies.
Mechanism of Action:
The antifungal activity of many nitrophenyl derivatives is attributed to their ability to interfere with critical cellular processes in fungi. One of the primary targets is the ergosterol biosynthesis pathway.[10][13][14][15][16] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[15] Inhibition of its synthesis disrupts membrane integrity, leading to fungal cell death.[15][17]
Several enzymes in the ergosterol biosynthesis pathway are targets for antifungal drugs, including:
-
Squalene epoxidase: Targeted by allylamines.[15]
-
Lanosterol 14α-demethylase (CYP51): The target of azole antifungals.[15][16]
-
Δ14-reductase and Δ7,Δ8-isomerase: Inhibited by morpholines.[15]
It is hypothesized that derivatives of this compound may act as inhibitors of one or more of these enzymes, thereby disrupting the fungal cell membrane.
Signaling Pathway Diagram:
Quantitative Data on Antifungal Activity
| Compound Class | Fungal Strain | MIC (µg/mL) | Source |
| Nitrofuran Derivatives | Candida species | 3.9 - >250 | [18] |
| Cryptococcus neoformans | 3.9 - >250 | [18] | |
| Trichophyton species | 0.98 - >250 | [18] | |
| Histoplasma capsulatum | 0.48 | [18] | |
| Paracoccidioides brasiliensis | 0.48 | [18] | |
| Pyrazole-Pyridine-Pyrimidine Derivatives | Candida albicans | 200 - 500 | [10] |
Safety and Handling
This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
Hazard Statements:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/eye protection/face protection.
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel antifungal agents. Its synthesis is achievable through established methods like Fischer esterification. The likely mechanism of action for its antifungal derivatives involves the inhibition of the ergosterol biosynthesis pathway, a validated target in pathogenic fungi. Further research is warranted to synthesize and evaluate a broader range of derivatives of this compound to fully explore their therapeutic potential and to elucidate their precise molecular mechanisms of action. This in-depth guide provides a solid foundation for researchers and scientists to build upon in their efforts to develop new and effective treatments for fungal infections.
References
- 1. This compound | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 61873-93-6 [benchchem.com]
- 3. METHYL 2-(4-HYDROXY-3-NITROPHENYL)ACETAT [chemicalbook.com]
- 4. Methyl (4-Hydroxy-3-nitrophenyl)acetate synthesis - chemicalbook [chemicalbook.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. athabascau.ca [athabascau.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijlpr.com [ijlpr.com]
- 13. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 18. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives | MDPI [mdpi.com]
An In-depth Technical Guide to Methyl 2-(4-hydroxy-3-nitrophenyl)acetate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, a nitrophenylacetic acid derivative, is a key synthetic intermediate with significant applications in immunology and potential utility in antimicrobial research. While the precise historical record of its initial synthesis is not prominently documented, its role as a precursor to the widely studied hapten, (4-hydroxy-3-nitrophenyl)acetyl (NP), has solidified its importance in scientific research. This technical guide provides a comprehensive overview of the compound's known synthesis methodologies, its critical function in immunological studies, and explores its potential biological activities. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research and development setting.
Introduction
This compound, with the chemical formula C₉H₉NO₅ and CAS number 61873-93-6, is a yellow crystalline solid.[1] Its molecular structure, characterized by a nitrated phenol ring attached to a methyl acetate group, makes it a valuable building block in organic synthesis. The primary significance of this compound lies in its direct relationship to 4-hydroxy-3-nitrophenylacetic acid, the carboxylic acid precursor to the NP hapten. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2][3][4] The NP hapten has been instrumental in advancing our understanding of antibody affinity maturation and B-cell immunology.[5][6]
Discovery and History
The definitive first synthesis of this compound is not well-documented in readily available scientific literature. However, the synthesis of its parent carboxylic acid, 4-hydroxy-3-nitrophenylacetic acid, can be traced back to procedures involving the nitration of p-hydroxyphenylacetic acid.[1] The esterification of this acid to its methyl ester is a standard organic transformation, suggesting that the compound was likely first synthesized as a straightforward derivative of the more extensively studied acid.
The historical significance of this compound is intrinsically linked to the rise of modern immunology and the use of haptens to probe the intricacies of the immune response. The (4-hydroxy-3-nitrophenyl)acetyl (NP) group, derived from this compound, became a model hapten for studying the principles of antibody recognition and affinity maturation.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the esterification of 4-hydroxy-3-nitrophenylacetic acid.
Synthesis of 4-hydroxy-3-nitrophenylacetic acid
The precursor acid is typically synthesized by the nitration of p-hydroxyphenylacetic acid.
Experimental Protocol: Nitration of p-hydroxyphenylacetic acid [1]
-
Dissolve 4-hydroxyphenylacetic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add fuming nitric acid dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
The product, 4-hydroxy-3-nitrophenylacetic acid, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain purified yellow, needle-like crystals.
Esterification to this compound
Experimental Protocol: Fischer Esterification
-
Suspend 4-hydroxy-3-nitrophenylacetic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Diagram: Synthesis Workflow
Caption: Synthesis of this compound.
Applications in Immunological Research
The most prominent application of this compound is as a precursor to the NP hapten for immunological studies. The corresponding carboxylic acid is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogen.
Hapten-Carrier Conjugation
Experimental Protocol: Synthesis of NP-BSA Conjugate [7][8][9]
-
Dissolve 4-hydroxy-3-nitrophenylacetic acid in a suitable solvent (e.g., N,N-dimethylformamide).
-
Activate the carboxylic acid group using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Dissolve the carrier protein (e.g., BSA) in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Slowly add the activated hapten solution to the protein solution with gentle stirring.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Remove the unreacted hapten and byproducts by dialysis against the buffer.
-
Determine the hapten-to-protein conjugation ratio using spectrophotometry.
Diagram: Hapten-Carrier Conjugation
Caption: Preparation of an NP-hapten-carrier conjugate.
Study of Antibody Affinity Maturation
Immunization of model organisms (e.g., mice) with NP-carrier conjugates elicits an antibody response. The analysis of antibodies produced at different time points after immunization allows for the study of affinity maturation, a process where the immune system produces antibodies with progressively higher affinity for the antigen.
Quantitative Data: Antibody Affinities for NP and Related Haptens
| Antibody Clone | Stage of Immune Response | Hapten | Dissociation Constant (Kd) [M] | Reference |
| N1G9 | Primary | NP-caproate | 1.1 x 10⁻⁵ | [10] |
| 3B62 | Secondary | NP-caproate | 2.0 x 10⁻⁷ | [10] |
| 3B44 | Secondary | NP-caproate | 5.0 x 10⁻⁸ | [10] |
Note: Data is often obtained for NP conjugated to a caproic acid linker (NP-caproate) to improve solubility and presentation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common technique to quantify the presence and affinity of anti-NP antibodies in serum samples.
Experimental Protocol: Indirect ELISA for Anti-NP Antibodies [11][12]
-
Coating: Coat the wells of a 96-well microtiter plate with NP-BSA conjugate (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add diluted serum samples containing anti-NP antibodies to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG) that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of anti-NP antibody in the sample.
Diagram: Indirect ELISA Workflow
Caption: Steps of an indirect ELISA for anti-NP antibody detection.
Potential Biological Activities
While the primary use of this compound is in synthetic and immunological research, studies on related nitrophenyl derivatives suggest potential antifungal properties.
Antifungal Activity
Quantitative Data: Antifungal Activity of a Related Compound
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Phenylacetic acid | Phytophthora capsici | 50 µg/mL | [13] |
Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. Its primary role has been as a synthetic tool and a hapten, where the biological effects are mediated through the adaptive immune system's response to the hapten-carrier conjugate rather than direct interaction with cellular signaling cascades.
Conclusion
This compound is a valuable chemical compound with a rich, albeit indirect, history in the advancement of immunology. Its role as a precursor to the NP hapten has been indispensable for dissecting the mechanisms of antibody affinity maturation. While its own biological activities are not extensively characterized, the known antifungal properties of related compounds suggest a potential avenue for future research. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate the continued use of this important molecule in both immunological and potentially in antimicrobial drug discovery research.
References
- 1. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]
- 2. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Hapten - Wikipedia [en.wikipedia.org]
- 5. Structural, functional, and physiological properties of anti-(4-hydroxy-3-nitrophenyl)acetyl antibodies during the course of affinity maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Studies of the Primary Immune Response to (4-Hydroxy-3-Nitrophenyl)Acetyl. V. Affinity Maturation Develops in Two Stages of Clonal Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Synthetic nanoparticles of bovine serum albumin with entrapped salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]
- 13. Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Theoretical and Computational Studies of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
Introduction
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is a nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structural features, including a hydroxyl group, a nitro group, and a methyl ester moiety, make it an interesting candidate for theoretical and computational investigations. These studies can provide valuable insights into its electronic structure, reactivity, and potential biological activity, thereby guiding further experimental research and drug development efforts. This technical guide summarizes the key computational approaches and theoretical principles relevant to the study of this molecule.
Due to the limited availability of specific published research focusing exclusively on the theoretical and computational studies of this compound, this guide will also draw upon established computational methodologies applied to structurally related nitrophenyl compounds.
Molecular Structure and Properties
The foundational step in the computational analysis of this compound involves the determination of its optimized molecular geometry and fundamental chemical properties.
Table 1: Molecular and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | PubChem |
| Molecular Weight | 211.17 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | COC(=O)CC1=CC(=C(C=C1)O)--INVALID-LINK--[O-] | PubChem |
| CAS Number | 61873-93-6 | PubChem |
Computational Methodologies
A variety of computational methods can be employed to investigate the properties of this compound. The general workflow for such a computational study is outlined below.
Caption: General computational workflow for studying this compound.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties with good accuracy.
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: The 3D structure of this compound is generated from its SMILES string using software like Avogadro or GaussView.
-
Computational Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. The choice of functional and basis set is crucial for obtaining accurate results and should be benchmarked against experimental data where available.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically done in the gas phase or with an implicit solvent model (e.g., PCM).
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
Table 2: Predicted DFT Data for a Representative Nitrophenyl Compound *
| Parameter | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Gap (ΔE) | 3.7 eV |
| Dipole Moment | 4.2 D |
| C=O Stretch (ester) | ~1730 cm⁻¹ |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ |
| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ |
*Note: These are representative values for a similar nitrophenyl compound and would need to be calculated specifically for this compound.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of this compound is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.
-
Binding Site Definition: The binding site (or active site) on the protein is defined. This can be done by specifying the coordinates of the co-crystallized ligand or by using a cavity detection algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to sample different conformations and orientations of the ligand within the binding site.
-
Analysis of Results: The docking results are analyzed to identify the most likely binding poses based on the scoring function. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
Potential Signaling Pathway Interactions
Based on its chemical structure, this compound could potentially interact with various biological targets. For instance, nitrophenyl compounds have been studied for their role as haptens in immunological research. The logical relationship for hapten-carrier interaction leading to an immune response is depicted below.
Caption: Logical flow of hapten-carrier interaction and subsequent immune response.
Conclusion
Theoretical and computational studies offer a powerful framework for elucidating the physicochemical properties and potential biological activities of this compound. While specific published research on this molecule is currently limited, the application of established computational methodologies such as DFT and molecular docking can provide significant insights. These in silico approaches can guide the synthesis of derivatives with improved properties and aid in the identification of potential protein targets, thereby accelerating the drug discovery and development process. Further dedicated computational and experimental investigations are warranted to fully explore the potential of this compound.
Methodological & Application
Synthesis of Bioactive Molecules Utilizing Methyl 2-(4-hydroxy-3-nitrophenyl)acetate as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules using Methyl 2-(4-hydroxy-3-nitrophenyl)acetate as a key starting material. This versatile building block, possessing nitro, hydroxyl, and ester functionalities, offers multiple reaction sites for the construction of diverse molecular scaffolds with significant therapeutic potential. The protocols outlined below focus on the synthesis of benzoxazinone and quinazolinone derivatives, classes of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Overview of Synthetic Strategy
The primary strategy involves a two-step synthetic pathway. The first step is the reduction of the nitro group on the phenyl ring of this compound to an amino group. The resulting ortho-aminophenol derivative is a key intermediate that can undergo cyclization reactions. The second step involves the cyclization of this intermediate to form either a benzoxazinone or a quinazolinone ring system. The choice of reagents in the cyclization step determines the final heterocyclic scaffold.
Caption: General synthetic pathway from this compound.
Synthesis of Bioactive Benzoxazinone Derivatives
Benzoxazinones are a class of heterocyclic compounds that exhibit a range of biological activities. The synthesis of a 7-nitro-substituted benzoxazinone, a close analog of what can be derived from the starting material, has been reported with potent anticancer and antioxidant activities.[1] The following protocol is adapted from established methods for the synthesis of benzoxazinones from ortho-aminophenol precursors.
Step 1: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical first step. Various reducing agents can be employed for this transformation. A common and effective method is catalytic hydrogenation.
Experimental Protocol: Synthesis of Methyl 2-(3-amino-4-hydroxyphenyl)acetate
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(3-amino-4-hydroxyphenyl)acetate. This intermediate can often be used in the next step without further purification.
Step 2: Cyclization to form the Benzoxazinone Ring
The cyclization of the resulting ortho-aminophenol with an appropriate acylating agent will yield the desired benzoxazinone derivative. The use of different acyl chlorides allows for the introduction of various substituents at the 2-position of the benzoxazinone ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
Caption: Experimental workflow for benzoxazinone synthesis.
Experimental Protocol: Synthesis of 2-Aryl-7-acetoxymethyl-4H-benzo[d][2][3]oxazin-4-one
-
Reaction Setup: To a solution of Methyl 2-(3-amino-4-hydroxyphenyl)acetate (1.0 eq) in a dry aprotic solvent such as pyridine or dichloromethane, add the desired aryl acyl chloride (1.1 eq) dropwise at 0 °C under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired benzoxazinone derivative.
Table 1: Representative Characterization Data for a Synthesized 7-Nitro-2-Aryl-Benzoxazinone Analog [1]
| Compound | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 75 MHz) δ (ppm) | ESI-MS [M-H]- |
| 3a | 74 | 96 | 8.53 (d, 1H), 8.39 (d, 1H), 8.28 (dd, 1H), 7.98-7.92 (m, 2H), 7.28-7.21 (m, 2H), 2.42 (s, 3H) | 160.2, 156.9, 154.7, 146.3, 143.3, 137.1, 129.5, 128.9, 128.4, 127.9, 127.4, 116.9, 20.9 | 281.04 |
| 3d | 86 | 118 | 8.49 (d, 1H), 8.37 (d, 1H), 8.24 (dd, 1H), 7.84 (t, 1H), 7.78-7.65 (m, 3H) | 157.9, 155.8, 154.6, 152.5, 143.8, 134.6, 133.4, 132.6, 131.4, 129.6, 128.9, 122.4 | 346.02 |
| 3g | 79 | 104 | 8.47 (d, 1H), 8.39 (d, 1H), 8.24 (dd, 1H), 7.76-7.68 (m, 3H), 7.28 (m, 1H) | 164.3, 159.3, 154.4, 154.3, 152.6, 137.8, 132.2, 131.8, 130.2, 128.4, 124.2, 122.4, 119.6, 116.3 | 285.06 |
Note: The characterization data is for 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones, which are structural analogs of the proposed products.
Table 2: In Vitro Anticancer Activity (IC50 in µM) of Representative 7-Nitro-2-Aryl-Benzoxazinone Analogs [1]
| Compound | MCF-7 (Breast) | A549 (Lung) |
| 3a | 18.23 ± 0.11 | 24.18 ± 0.22 |
| 3d | 15.11 ± 0.14 | 19.34 ± 0.17 |
| 3g | 16.54 ± 0.19 | 21.09 ± 0.15 |
| Doxorubicin | 1.21 ± 0.04 | 1.87 ± 0.09 |
Synthesis of Bioactive Quinazolinone Derivatives
Quinazolinones are another important class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. Their synthesis from the key amino intermediate can be achieved through condensation with a suitable one-carbon source like formamide.
Step 1: Reduction of the Nitro Group
This step is identical to the one described for the synthesis of benzoxazinone derivatives (Section 2.1).
Step 2: Cyclization to form the Quinazolinone Ring
The cyclization of Methyl 2-(3-amino-4-hydroxyphenyl)acetate with formamide provides a straightforward route to the corresponding quinazolinone.
Experimental Protocol: Synthesis of 7-Hydroxy-8-acetoxymethyl-3H-quinazolin-4-one
-
Reaction Mixture: A mixture of Methyl 2-(3-amino-4-hydroxyphenyl)acetate (1.0 eq) and formamide (excess) is heated at a high temperature (typically 150-180 °C) for several hours.
-
Monitoring: The reaction can be monitored by TLC to follow the consumption of the starting material.
-
Work-up: After cooling, the reaction mixture is poured into water to precipitate the crude product.
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to afford the pure quinazolinone derivative.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of bioactive heterocyclic compounds. The protocols detailed in this document provide a foundation for the synthesis of benzoxazinone and quinazolinone derivatives. By modifying the reaction conditions and the choice of reagents in the cyclization step, a diverse library of novel compounds can be generated for screening and development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this building block in medicinal chemistry and drug discovery.
References
- 1. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 2-(4-hydroxy-3-nitrophenyl)acetate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate as a key intermediate in the synthesis of various pharmaceutical agents. This versatile building block, featuring nitro, hydroxyl, and ester functionalities, serves as a strategic starting point for the construction of complex bioactive molecules.
Overview of Synthetic Applications
This compound is a valuable intermediate in the synthesis of several classes of pharmaceuticals, including:
-
Anti-inflammatory Drugs: It is a potential precursor for the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as Nimesulide.
-
Antifungal Agents: The nitrophenyl moiety can be incorporated into various heterocyclic structures known to exhibit antifungal properties.
-
Benzoxazoles: This class of compounds, known for a wide range of biological activities, can be synthesized from precursors derived from this compound.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the esterification of 4-hydroxy-3-nitrophenylacetic acid.
Experimental Protocol: Esterification of 4-hydroxy-3-nitrophenylacetic acid
This protocol describes the synthesis of this compound using trimethylsilyldiazomethane.
Materials:
-
4-hydroxy-3-nitrophenylacetic acid
-
Methanol
-
Toluene
-
Trimethylsilyldiazomethane (2.0 M solution in hexane)
-
Ethyl acetate
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-hydroxy-3-nitrophenylacetic acid (2.0 g, 10.1 mmol) in a mixture of methanol and toluene (1:10, 55 ml).
-
Add trimethylsilyldiazomethane (2.0 M in hexane, 5.0 ml) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 50 minutes.
-
Remove the solvent by distillation under reduced pressure.
-
Dilute the residue with ethyl acetate.
-
Wash the ethyl acetate extract with a saturated aqueous solution of sodium bicarbonate and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-hydroxy-3-nitrophenylacetic acid (2.0 g) | [1] |
| Product | This compound (2.15 g) | [1] |
| Yield | 100% | [1] |
| Appearance | Yellow solid | [1] |
¹H-NMR Data (CDCl₃): δ: 3.63 (s, 2H), 3.72 (s, 3H), 7.13 (d, J=8.5Hz, 1H), 7.52 (dd, J=8.8, 2.2Hz, 1H), 10.53 (s, 1H).[1]
Application in the Synthesis of Nimesulide (Proposed Pathway)
While direct synthesis of Nimesulide from this compound is not extensively documented, a plausible synthetic route can be proposed based on established chemical transformations. This pathway highlights the utility of the intermediate in constructing the core structure of this selective COX-2 inhibitor.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway from the intermediate to Nimesulide.
Step 1: Etherification
The phenolic hydroxyl group of this compound can be reacted with a suitable phenoxy source to form the diaryl ether linkage present in Nimesulide.
Step 2: Reduction of the Nitro Group
The nitro group is selectively reduced to an amine, which is a key functional group for the subsequent sulfonylation step.
Step 3: Sulfonylation
The newly formed amino group is reacted with methanesulfonyl chloride to introduce the methanesulfonamide group.
Step 4: Modification of the Acetate Group
The methyl acetate group would need to be converted to the final structure of Nimesulide, which may involve hydrolysis, decarboxylation, and other modifications.
Note: This is a proposed pathway and would require experimental validation and optimization.
Nimesulide's Mechanism of Action: COX-2 Inhibition
Nimesulide functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.
COX-2 Signaling Pathway and Nimesulide Inhibition:
Caption: Nimesulide selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Application in the Synthesis of Antifungal Agents
The nitrophenyl scaffold of this compound is a common feature in various antifungal compounds. The nitro group can be reduced to an amine and then used to construct heterocyclic systems with antifungal activity.
General Synthetic Workflow for Antifungal Derivatives:
Caption: General pathway to antifungal agents from the intermediate.
Experimental Protocol: Synthesis of a Benzoxazole Derivative (General)
This protocol outlines a general procedure for the synthesis of a benzoxazole derivative, a class of compounds with potential antifungal activity, starting from the amino derivative of the title compound.
Materials:
-
Methyl 2-(3-amino-4-hydroxyphenyl)acetate (derived from the title compound via nitro reduction)
-
A suitable carboxylic acid or aldehyde
-
Polyphosphoric acid (PPA) or other dehydrating/cyclizing agent
Procedure:
-
Combine Methyl 2-(3-amino-4-hydroxyphenyl)acetate and the chosen carboxylic acid or aldehyde in a reaction vessel.
-
Add polyphosphoric acid as a catalyst and solvent.
-
Heat the reaction mixture at an elevated temperature (e.g., 150-180°C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Quantitative Data for a Representative Benzoxazole Synthesis:
| Parameter | Value (Example) |
| Starting Amine | 1.0 mmol |
| Carboxylic Acid | 1.1 mmol |
| Yield | 70-90% (Typical) |
| Purity | >95% (after purification) |
Note: Specific reaction conditions and yields will vary depending on the chosen reagents.
Summary and Conclusion
This compound is a highly functionalized and versatile intermediate for the synthesis of a range of pharmaceutical compounds. Its utility has been demonstrated in the proposed synthesis of the anti-inflammatory drug Nimesulide and in the general synthesis of antifungal agents and benzoxazole derivatives. The provided protocols and workflows offer a foundation for researchers to explore and develop novel synthetic routes to valuable therapeutic agents. Further optimization and experimental validation of the proposed pathways are encouraged to fully realize the potential of this important chemical building block.
References
Application of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate in Anti-inflammatory Drug Development
Disclaimer: Extensive literature searches did not yield specific data on the anti-inflammatory properties of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. Therefore, this document provides a representative example of application notes and protocols based on a structurally related and studied nitrophenolic compound, 1-Nitro-2-phenylethylene (NPe) , to illustrate the required format and content for researchers in drug development. The presented data and protocols for NPe are based on published findings and should be adapted for this compound once experimental data for that specific compound becomes available.
Application Notes for 1-Nitro-2-phenylethylene (NPe) as a Potential Anti-inflammatory Agent
Introduction
1-Nitro-2-phenylethylene (NPe) is a nitrophenolic compound that has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways, making it a person of interest for the development of novel anti-inflammatory therapeutics. These notes provide an overview of its biological activity and a guide for its investigation.
Mechanism of Action
NPe exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. [1]In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), NPe has been shown to suppress the phosphorylation of IκB-α, a critical step in the activation of NF-κB. [1]By preventing IκB-α degradation, NPe inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Furthermore, NPe has been observed to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the MAPK pathway. [1]The MAPK pathway is crucial for the production of various inflammatory mediators, including cytokines. [2] Potential Therapeutic Applications
The ability of NPe to target both the NF-κB and MAPK pathways suggests its potential in treating a range of inflammatory conditions. These could include acute inflammatory responses, such as those seen in sepsis or acute respiratory distress syndrome, as well as chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease, where these signaling pathways are known to be dysregulated. [1] Data Presentation
The anti-inflammatory effects of 1-Nitro-2-phenylethylene (NPe) have been evaluated in various assays. The following tables summarize the key findings.
Table 1: In Vitro Anti-inflammatory Activity of 1-Nitro-2-phenylethylene (NPe) in LPS-Stimulated Human Macrophages
| Assay | Key Finding |
| TNF-α Production | NPe reduces the production of the pro-inflammatory cytokine TNF-α in a dose-dependent manner. [1] |
| NF-κB Activation | NPe inhibits the phosphorylation of IκB-α, preventing the activation of the NF-κB pathway. [1] |
| ERK1/2 Activation | NPe suppresses the phosphorylation of ERK1/2, indicating inhibition of the MAPK pathway. [1] |
Table 2: In Vivo Anti-inflammatory Activity of 1-Nitro-2-phenylethylene (NPe) in a Mouse Model of Acute Pleurisy
| Parameter | Effect of NPe Treatment |
| Neutrophil Accumulation | NPe significantly reduces the infiltration of neutrophils into the pleural cavity. [1] |
| NF-κB and ERK1/2 Activation | NPe treatment is associated with reduced activation of both NF-κB and ERK1/2 pathways in vivo. [1] |
Experimental Protocols
The following are detailed protocols for evaluating the anti-inflammatory activity of a test compound like 1-Nitro-2-phenylethylene (NPe).
Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., NPe) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well culture plates
-
MTT assay kit for cell viability
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS only).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cell Viability: Assess the viability of the remaining cells using the MTT assay to ensure the observed effects are not due to cytotoxicity. [3]6. Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of the test compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-IκB-α, anti-IκB-α, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Seed and treat RAW 264.7 cells with the test compound and/or LPS as described in Protocol 1.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to the total protein or a loading control (β-actin).
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% in saline)
-
Test compound
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group and the standard drug to the positive control group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Visualizations
Caption: Proposed mechanism of NPe anti-inflammatory action.
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Workflow for in vivo paw edema model.
References
Application Notes and Protocols: The Use of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate in the Synthesis of Novel Analgesics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is a valuable chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its bifunctional nature, featuring both a reactive phenol group and a nitro group that can be readily transformed into other functionalities, makes it an attractive starting material for the synthesis of diverse molecular scaffolds. This document provides a detailed, albeit illustrative, application note on the potential use of this compound in the synthesis of a novel analgesic compound.
While there is a lack of extensive published data on the direct synthesis of commercial analgesics from this specific starting material, its structural components are present in many known analgesic and anti-inflammatory drugs. For instance, the 4-hydroxyphenylacetamide core is a key feature of acetaminophen, a widely used analgesic and antipyretic. The following sections outline a hypothetical synthetic pathway to a novel analgesic candidate, complete with detailed experimental protocols, illustrative data, and a discussion of potential mechanisms of action. This serves as a template for researchers exploring the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and other pain management therapeutics.
Hypothetical Synthesis of a Novel Analgesic Candidate
A plausible synthetic route to a potential analgesic from this compound involves a two-step process:
-
Reduction of the nitro group: The nitro group is selectively reduced to an amine, yielding Methyl 2-(3-amino-4-hydroxyphenyl)acetate.
-
Acylation of the amino group: The newly formed amino group is then acylated to introduce an acetyl group, resulting in the final compound, Methyl 2-(3-acetamido-4-hydroxyphenyl)acetate. This compound is a structural isomer of the active metabolite of phenacetin and shares features with other analgesic compounds.
Experimental Protocols
1. Synthesis of Methyl 2-(3-amino-4-hydroxyphenyl)acetate (Intermediate 1)
-
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd, 0.05 eq)
-
Methanol (as solvent)
-
Hydrogen gas (H₂)
-
Diatomaceous earth
-
-
Procedure:
-
To a solution of this compound in methanol, add 10% palladium on carbon.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
-
2. Synthesis of Methyl 2-(3-acetamido-4-hydroxyphenyl)acetate (Final Product)
-
Materials:
-
Methyl 2-(3-amino-4-hydroxyphenyl)acetate (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM, as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Methyl 2-(3-amino-4-hydroxyphenyl)acetate in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the expected, illustrative data for the hypothetical synthesis.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Physical State |
| 1 | Methyl 2-(3-amino-4-hydroxyphenyl)acetate | C₉H₁₁NO₃ | 181.19 | 85-95 | Solid |
| 2 | Methyl 2-(3-acetamido-4-hydroxyphenyl)acetate | C₁₁H₁₃NO₄ | 223.23 | 80-90 | Solid |
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow
Potential Mechanism of Action: COX Pathway Inhibition
Many non-opioid analgesics exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation. A hypothetical analgesic derived from this compound could potentially act on this pathway.
Conclusion
This compound holds potential as a versatile starting material for the synthesis of novel analgesic compounds. The hypothetical synthetic pathway and mechanisms presented here provide a framework for the rational design and development of new chemical entities for pain management. Further research, including the actual synthesis, purification, and comprehensive pharmacological evaluation of derivatives of this compound, is warranted to explore their therapeutic potential. This would involve in vitro assays to determine inhibitory concentrations against COX enzymes and in vivo studies in animal models to assess analgesic and anti-inflammatory efficacy.
References
Application Note: Regioselective Nitration of Methyl 2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the regioselective nitration of methyl 2-(4-hydroxyphenyl)acetate to synthesize methyl 2-(4-hydroxy-3-nitrophenyl)acetate. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals.[1] The described method utilizes a standard mixed-acid approach with careful temperature control to favor the formation of the desired ortho-nitro product. This document includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow.
Introduction
The nitration of phenolic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in organic synthesis. The hydroxyl group is a strongly activating, ortho-, para-directing group, which can lead to a mixture of products and potential over-nitration if the reaction conditions are not carefully controlled.[2][3] For methyl 2-(4-hydroxyphenyl)acetate, the target is the introduction of a single nitro group at the position ortho to the hydroxyl group. This regioselectivity is crucial for the utility of the product in subsequent synthetic steps. The protocol herein is designed to achieve this selectivity through the controlled addition of a nitrating agent at low temperatures.
Experimental Protocol
Materials:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) in dichloromethane. Cool the flask to 0°C using an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to pre-cooled concentrated sulfuric acid (2.0 eq) at 0°C. Caution: This mixture is highly corrosive and the mixing process is exothermic.[4]
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of methyl 2-(4-hydroxyphenyl)acetate over 30-60 minutes, ensuring the internal temperature of the reaction mixture is maintained between 0 and 5°C.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[6][7] This will quench the reaction and precipitate the crude product.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with cold water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.
Data Presentation
| Parameter | Condition |
| Starting Material | Methyl 2-(4-hydroxyphenyl)acetate |
| Nitrating Agent | HNO₃ / H₂SO₄ |
| Stoichiometry (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2.0 |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 1 - 2 hours |
| Work-up | Aqueous work-up with NaHCO₃ wash |
| Purification | Silica Gel Column Chromatography |
| Expected Product | This compound |
Visualizations
Caption: Workflow for the nitration of methyl 2-(4-hydroxyphenyl)acetate.
Safety Precautions
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
The nitration reaction is exothermic and can proceed uncontrollably if the temperature is not carefully controlled. The use of an ice bath is crucial.
-
Always add acid to water (or in this case, the nitrating acid to the substrate solution) slowly and in a controlled manner. Never the other way around.
By following this detailed protocol, researchers can reliably synthesize this compound for use in further chemical and pharmaceutical development.
References
Application Notes and Protocols: Esterification of 4-Hydroxy-3-nitrophenylacetic Acid
Abstract
This document provides detailed protocols for the synthesis of methyl 4-hydroxy-3-nitrophenylacetate via the esterification of 4-hydroxy-3-nitrophenylacetic acid. The primary method detailed is the Fischer esterification, a common acid-catalyzed reaction. An alternative method utilizing (trimethylsilyl)diazomethane is also presented. These protocols are intended for researchers and professionals in the fields of chemistry and drug development.
Introduction
4-Hydroxy-3-nitrophenylacetic acid and its ester derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds and biologically active molecules. The esterification of the carboxylic acid group is a fundamental transformation to modify the compound's polarity, reactivity, and pharmacokinetic properties. This note describes reliable and reproducible methods for the preparation of the methyl ester.
Reaction Scheme
Where Ar = Phenyl group
Experimental Protocols
Method 1: Fischer Esterification
This classic method employs an acid catalyst, typically sulfuric acid, to facilitate the reaction between the carboxylic acid and an excess of alcohol, in this case, methanol. The use of excess methanol helps to drive the equilibrium towards the product side.
Materials:
-
4-hydroxy-3-nitrophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-hydroxy-3-nitrophenylacetic acid (e.g., 10 g, 50.7 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2 mL) dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, concentrate the solution to approximately 10 mL under reduced pressure using a rotary evaporator.
-
Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a mixture of ethyl acetate and dichloromethane as the eluent) to obtain the pure methyl 4-hydroxy-3-nitrophenylacetate.
Method 2: Esterification using (Trimethylsilyl)diazomethane
This method offers a high-yield synthesis at room temperature, avoiding the need for heat and strong acids.
Materials:
-
4-hydroxy-3-nitrophenylacetic acid
-
(Trimethylsilyl)diazomethane (2.0 M solution in hexanes)
-
Methanol
-
Toluene
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Saturated Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 4-hydroxy-3-nitrophenylacetic acid (2.0 g, 10.1 mmol) in a mixture of methanol and toluene (1:10, 55 mL).[1]
-
Add (trimethylsilyl)diazomethane (2.0 M solution in hexanes, 5.0 mL) dropwise to the solution while stirring at room temperature.[1]
-
Continue stirring at room temperature for 50 minutes.[1]
-
Remove the solvent from the reaction mixture by distillation under reduced pressure.[1]
-
Dilute the residue with ethyl acetate.[1]
-
Wash the ethyl acetate extract with a saturated aqueous solution of sodium bicarbonate and then with saturated brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure to obtain the product.[1]
Data Presentation
| Parameter | Fischer Esterification | (Trimethylsilyl)diazomethane Method |
| Starting Material | 4-hydroxy-3-nitrophenylacetic acid | 4-hydroxy-3-nitrophenylacetic acid |
| Reagents | Methanol, Sulfuric Acid | (Trimethylsilyl)diazomethane, Methanol, Toluene |
| Reaction Time | 4 hours[2] | 50 minutes[1] |
| Reaction Temperature | Reflux | Room Temperature |
| Yield | 96% (for a similar substrate)[2] | 100%[1] |
| Purification | Flash Chromatography | Washing and solvent removal |
Visualizations
Experimental Workflow: Fischer Esterification
Caption: Workflow for the Fischer esterification of 4-hydroxy-3-nitrophenylacetic acid.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
(Trimethylsilyl)diazomethane is toxic and potentially explosive. It should be handled with caution by experienced personnel.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
Application Note: Methyl 2-(4-hydroxy-3-nitrophenyl)acetate as a Scaffold for the Development of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized oncology, with numerous drugs approved for clinical use.
This document outlines the utility of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate as a versatile starting scaffold for a fragment-based or scaffold-hopping approach in the discovery of novel kinase inhibitors. Its substituted phenyl ring provides a foundation for chemical elaboration to achieve potent and selective inhibition of target kinases. We present a hypothetical drug discovery cascade, from initial screening to lead optimization, targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in various cancers.
Initial Screening and Hit Identification
The parent compound, this compound (designated MHN-001 ), was screened against a panel of cancer-related kinases to identify initial hits. The screening was performed using a luminescence-based ADP-Glo™ kinase assay at a compound concentration of 10 µM.
Table 1: Initial Kinase Selectivity Profile of MHN-001
| Kinase Target | Percent Inhibition at 10 µM |
| EGFR | 45% |
| VEGFR2 | 12% |
| BRAF (V600E) | 8% |
| SRC | 15% |
| AKT1 | 5% |
The initial screening identified EGFR as a promising target for MHN-001 , showing moderate inhibitory activity. This "hit" provides a starting point for a focused medicinal chemistry effort to improve potency and selectivity.
Structure-Activity Relationship (SAR) and Lead Optimization
Based on the initial hit, a series of analogues were synthesized to explore the structure-activity relationship (SAR). Modifications focused on three key areas of the MHN-001 scaffold: the phenol group, the nitro group, and the methyl ester. The objective was to enhance interactions within the ATP-binding pocket of EGFR.
Table 2: Hypothetical SAR of MHN-001 Analogues against EGFR
| Compound ID | Modification from MHN-001 | EGFR IC50 (nM) |
| MHN-001 | Parent Compound | 15,200 |
| MHN-002 | Amidation of ester (Methylamide) | 9,800 |
| MHN-003 | Reduction of nitro to amine | 5,500 |
| MHN-004 | Acylation of amine (from MHN-003) with acryloyl chloride | 75 |
| MHN-005 | Etherification of phenol with a morpholinoethyl group | 4,100 |
| MHN-006 | Combination: Acrylamide (like MHN-004) + Morpholinoethyl ether (like MHN-005) | 12 |
The SAR study suggests that converting the nitro group to an acrylamide moiety (MHN-004 ) significantly improves potency, likely by forming a covalent bond with a cysteine residue (Cys797) in the active site of EGFR, a mechanism employed by several approved EGFR inhibitors. Further modification by adding a solubilizing morpholinoethyl group to the phenolic oxygen (MHN-006 ) resulted in a highly potent lead compound.
Signaling Pathway Context
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, which drives cell proliferation and survival. Our lead compound, MHN-006 , is designed to inhibit EGFR autophosphorylation, thereby blocking these downstream signals.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of MHN-006.
Experimental Protocols
Protocol 1: Synthesis of MHN-004
This protocol describes the synthesis of a key intermediate analogue by reducing the nitro group of MHN-001 and subsequently acylating the resulting amine.
Figure 2: Synthetic workflow for the preparation of the key intermediate MHN-004.
Materials:
-
This compound (MHN-001 )
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acryloyl chloride
-
Argon or Nitrogen atmosphere
Procedure:
-
Reduction of Nitro Group (Formation of MHN-003): a. Dissolve MHN-001 (1.0 eq) in MeOH in a flask suitable for hydrogenation. b. Add Pd/C (10 mol%) to the solution. c. Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the amine intermediate, Methyl 2-(3-amino-4-hydroxyphenyl)acetate (MHN-003 ).
-
Acylation of Amine (Formation of MHN-004): a. Dissolve the crude MHN-003 (1.0 eq) in anhydrous DCM under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add DIPEA (2.5 eq) to the solution. d. Add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. f. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. g. Extract the product with DCM, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. h. Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the final product, MHN-004 .
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol details the determination of IC50 values for synthesized compounds against EGFR.
Figure 3: Experimental workflow for the ADP-Glo™ kinase assay.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. A typical starting concentration is 100 µM, diluted in 1:3 steps.
-
In a 384-well plate, add 2.5 µL of test compound dilution (or DMSO for control wells).
-
Add 2.5 µL of EGFR enzyme solution (prepared in kinase buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing substrate and ATP (final concentrations to be at the Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition for each concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Assay - Western Blot for p-ERK Inhibition
This protocol assesses the ability of a lead compound to inhibit EGFR signaling within a cellular context by measuring the phosphorylation of a downstream effector, ERK.
Materials:
-
A431 human epidermoid carcinoma cells (high EGFR expression)
-
DMEM with 10% FBS
-
Human EGF
-
Test compound (MHN-006 )
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free DMEM.
-
Pre-treat cells with various concentrations of MHN-006 (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Stimulate the cells with 50 ng/mL of human EGF for 15 minutes.
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total-ERK and a loading control (GAPDH) to ensure equal protein loading.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Through a systematic, hypothesis-driven approach combining chemical synthesis and biological evaluation, we have demonstrated a plausible pathway to identify a potent lead compound (MHN-006 ) targeting EGFR. The provided protocols offer a robust framework for the synthesis, biochemical screening, and cell-based validation of such inhibitors, applicable to a wide range of kinase targets in drug discovery.
Application Notes and Protocols for the Derivatization of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, a versatile scaffold for the development of novel therapeutic agents. The protocols focus on two primary derivatization strategies targeting the phenolic hydroxyl group: O-alkylation to synthesize ether derivatives and O-acylation to generate ester derivatives. These modifications are foundational in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of parent compounds. This guide includes step-by-step synthetic procedures, purification methods, and protocols for evaluating the antifungal and anti-inflammatory potential of the synthesized derivatives. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its structural motifs, which are amenable to chemical modification. The presence of a phenolic hydroxyl group, a nitro group, and a methyl ester provides multiple handles for derivatization, allowing for the exploration of a diverse chemical space. The nitrophenyl group, in particular, is a known pharmacophore in various biologically active compounds, exhibiting a range of activities including antimicrobial and anti-inflammatory effects.
This document outlines protocols for the synthesis of ether and ester derivatives of this compound. O-alkylation and O-acylation are fundamental reactions used to enhance lipophilicity, improve metabolic stability, and modulate the biological activity of phenolic compounds. The synthesized derivatives can be screened for various medicinal applications, with a focus here on their potential as antifungal and anti-inflammatory agents.
Derivatization Strategies and Experimental Protocols
The primary site for derivatization on this compound is the phenolic hydroxyl group. The following sections provide detailed protocols for its O-alkylation and O-acylation.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the formation of ethers from an alkoxide and a primary alkyl halide. In this protocol, the phenolic hydroxyl group of this compound is first deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Workflow for Williamson Ether Synthesis:
Caption: General workflow for the O-alkylation of this compound.
Protocol 2.1: Synthesis of Methyl 2-(4-(benzyloxy)-3-nitrophenyl)acetate
-
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Benzyl bromide (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of this compound in DMF, add potassium carbonate.
-
Add benzyl bromide to the mixture.
-
Heat the reaction mixture to 70°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Table 1: Expected Product Characterization and Yield
| Derivative | Alkylating Agent | Expected Yield (%) | Appearance |
|---|
| Methyl 2-(4-(benzyloxy)-3-nitrophenyl)acetate | Benzyl bromide | 85-95% | Pale yellow solid |
Note: This is a general protocol and may require optimization for different alkyl halides.
O-Acylation via Esterification
Esterification of the phenolic hydroxyl group can be achieved using various methods. A common and efficient method involves the reaction with an acyl chloride or anhydride in the presence of a base.
Workflow for O-Acylation:
Caption: General workflow for the O-acylation of this compound.
Protocol 2.2: Synthesis of Methyl 2-(4-(benzoyloxy)-3-nitrophenyl)acetate
-
Materials:
-
This compound (1.0 eq)
-
Pyridine (2.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in dichloromethane and cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Table 2: Expected Product Characterization and Yield
| Derivative | Acylating Agent | Expected Yield (%) | Appearance |
|---|
| Methyl 2-(4-(benzoyloxy)-3-nitrophenyl)acetate | Benzoyl chloride | 90-98% | White to off-white solid |
Note: This protocol can be adapted for other acyl chlorides or anhydrides.
Biological Evaluation Protocols
The synthesized derivatives can be evaluated for their potential as antifungal and anti-inflammatory agents using the following in vitro assays.
Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds can be determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Protocol 3.1: Broth Microdilution Assay for Antifungal Activity
-
Materials:
-
Test compounds (dissolved in DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (optional)
-
-
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum and adjust the concentration to the recommended density.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (antifungal drug, e.g., fluconazole) and negative (no drug) controls.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.
-
Table 3: Hypothetical Antifungal Activity Data
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| O-benzyl derivative | Candida albicans | 16 |
| O-benzoyl derivative | Candida albicans | 32 |
| Fluconazole | Candida albicans | 8 |
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[1]
Workflow for Nitric Oxide Inhibition Assay:
Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.
Protocol 3.2: Griess Assay for Nitric Oxide Production
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite from a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production and calculate the IC₅₀ value for each compound.
-
Table 4: Hypothetical Anti-inflammatory Activity Data
| Compound | IC₅₀ for NO Inhibition (µM) |
|---|---|
| O-benzyl derivative | 25.5 |
| O-benzoyl derivative | 15.8 |
| Dexamethasone (Control) | 5.2 |
Conclusion
The protocols detailed in this document provide a robust framework for the synthesis and preliminary biological evaluation of novel ether and ester derivatives of this compound. These derivatization strategies offer a viable approach to expanding the chemical diversity of this scaffold and exploring its potential in medicinal chemistry, particularly in the discovery of new antifungal and anti-inflammatory agents. Further optimization of these protocols and more extensive biological testing will be crucial in identifying lead compounds for future drug development efforts.
References
Application Notes and Protocols: Methyl 2-(4-hydroxy-3-nitrophenyl)acetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is a valuable chemical intermediate in the field of organic and medicinal chemistry. With the chemical formula C₉H₉NO₅ and CAS number 61873-93-6, this compound serves as a versatile building block for the synthesis of more complex molecules.[1][2] In the agrochemical sector, it is recognized as a precursor for the development of novel antifungal agents.[2] Notably, derivatives of this compound have shown potential activity against significant agricultural pathogens such as Aspergillus flavus and Fusarium graminearum.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative agrochemical, focusing on a hypothetical fungicide.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for safe handling, storage, and the design of synthetic protocols.
| Property | Value |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| CAS Number | 61873-93-6 |
| Appearance | Yellow Solid |
| IUPAC Name | This compound |
Application in Agrochemical Synthesis: A Representative Protocol
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, its potential as a precursor for fungicides is noted.[2] The following section outlines a representative, multi-step synthetic protocol for the derivatization of this compound to a hypothetical fungicidal compound. This protocol is based on common organic synthesis reactions relevant to the functional groups present in the starting material.
Diagram: Synthetic Pathway from this compound
Caption: A representative synthetic pathway for a fungicide.
Experimental Protocol: Synthesis of a Hypothetical Fungicide
Step 1: O-Alkylation of the Phenolic Hydroxyl Group
This initial step involves the protection or modification of the reactive hydroxyl group to introduce a desired side chain, which can be crucial for tuning the biological activity of the final compound.
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Alkyl halide (e.g., Propargyl bromide) (1.2 eq)
-
Anhydrous Acetone
-
-
Procedure:
-
To a solution of this compound in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the O-alkylated intermediate.
-
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, which provides a key functional handle for further diversification of the molecule.
-
Materials:
-
O-alkylated intermediate from Step 1 (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂) (3.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the O-alkylated intermediate in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amino intermediate.
-
Step 3: Amide Coupling to Form the Final Product
The newly formed amine is acylated to introduce another key structural motif often found in bioactive molecules.
-
Materials:
-
Amino intermediate from Step 2 (1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Acyl chloride (e.g., Cyclopropanecarbonyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amino intermediate in anhydrous dichloromethane and cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add the acyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the final product by recrystallization or column chromatography.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of a representative fungicide. Actual yields and purity will vary depending on the specific substrates and reaction conditions used.
| Step | Reaction | Product | Yield (%) | Purity (%) |
| 1 | O-Alkylation | Intermediate 1 | 85-95 | >95 |
| 2 | Nitro Reduction | Intermediate 2 | 70-85 | >95 |
| 3 | Amide Coupling | Final Product | 80-90 | >98 |
Signaling Pathway and Experimental Workflow Diagrams
The development of novel agrochemicals often involves understanding their mode of action. While the specific signaling pathway for a hypothetical fungicide cannot be detailed, a generalized diagram illustrating the workflow for screening and evaluating new agrochemicals is provided below.
Diagram: Agrochemical Development Workflow
Caption: A typical workflow for agrochemical discovery.
Conclusion
This compound is a promising starting material for the synthesis of novel agrochemicals, particularly fungicides. The presence of multiple reactive sites—the phenolic hydroxyl, the nitro group, and the ester—allows for significant structural diversification. The protocols and workflows presented here provide a foundational guide for researchers and scientists in the agrochemical industry to explore the potential of this versatile intermediate in the development of new and effective crop protection agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in agriculture.
References
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. The primary synthetic route covered is the electrophilic nitration of Methyl 2-(4-hydroxyphenyl)acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Q1: My reaction yielded a very low amount of the desired product. What are the potential causes and how can I improve the yield?
A1: Low yields are a common issue in the nitration of phenolic compounds. Several factors can contribute to this problem:
-
Inadequate Temperature Control: The nitration of phenols is a highly exothermic reaction. If the temperature rises significantly, it can lead to the formation of undesired byproducts, including dinitrated compounds and oxidation products, which will lower the yield of your target molecule. It is crucial to maintain a low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent.
-
Improper Reagent Addition: The slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is critical. A rapid addition can cause localized overheating, leading to the formation of byproducts.
-
Presence of Water: Moisture in the reaction can deactivate the nitrating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies.
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the starting material or the formation of multiple products. Carefully calculate and measure the molar equivalents of the starting material and the nitrating agent.
To improve your yield, focus on stringent temperature control using an ice-salt bath, ensure the slow and controlled addition of the nitrating agent with efficient stirring, and use dry glassware and reagents.
Q2: I have obtained a mixture of products, including a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
A2: The hydroxyl group of the starting material is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the formation of the ortho-isomer (Methyl 2-(4-hydroxy-5-nitrophenyl)acetate) is a common side reaction. To enhance the formation of the desired para-isomer (this compound), consider the following strategies:
-
Lower Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable para-isomer.
-
Choice of Nitrating Agent and Solvent: The choice of nitrating agent and solvent system can influence the ortho/para ratio. For instance, using a bulkier nitrating agent or a less polar solvent may sterically hinder the ortho position, leading to a higher proportion of the para-product.
-
Use of a Directing Group: In some cases, temporarily protecting the hydroxyl group with a bulky protecting group can block the ortho positions, forcing nitration to occur at the para position. The protecting group can then be removed in a subsequent step.
Q3: My final product is a dark, tarry substance instead of a crystalline solid. What went wrong?
A3: The formation of dark, resinous materials is often a result of oxidation and polymerization side reactions. This is particularly prevalent when nitrating activated aromatic rings like phenols, especially at elevated temperatures. To avoid this:
-
Strict Temperature Control: As mentioned previously, maintaining a low reaction temperature is paramount to prevent oxidative side reactions.
-
Controlled Addition of Nitrating Agent: Add the nitrating agent very slowly to the reaction mixture to prevent a sudden increase in temperature.
-
Degassed Solvents: Using degassed solvents can sometimes help to minimize oxidation.
If you have already obtained a tarry product, purification can be challenging. It may require column chromatography to isolate any desired product that may have formed.
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: The purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually poured into ice-water to precipitate the crude product. The solid is then collected by filtration.
-
Washing: The crude product should be washed with cold water to remove any residual acids. A wash with a dilute sodium bicarbonate solution can also be employed to remove acidic impurities, but care must be taken as the product itself is phenolic and can be deprotonated and dissolved if the solution is too basic.
-
Recrystallization: Recrystallization is a common method for purifying the final product. A suitable solvent system needs to be determined experimentally. Common choices include ethanol/water or ethyl acetate/hexane mixtures. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel is an effective alternative. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to separate the desired product from its isomers and other impurities.
Frequently Asked Questions (FAQs)
Q: What is the primary synthetic route for this compound?
A: The most common and direct method is the electrophilic nitration of Methyl 2-(4-hydroxyphenyl)acetate using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, at a controlled low temperature.
Q: What are the main side products to expect in this reaction?
A: The primary side products are the ortho-isomer (Methyl 2-(4-hydroxy-5-nitrophenyl)acetate) and dinitrated products. Oxidation of the starting material or product can also lead to colored impurities.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting material, the product, and any major byproducts. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product over time.
Q: What are the key safety precautions for this synthesis?
A: This reaction involves the use of strong, corrosive acids (concentrated nitric and sulfuric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and should be cooled in an ice bath to prevent it from running out of control. When preparing the nitrating mixture, always add the sulfuric acid slowly to the nitric acid while cooling.
Data Presentation
The following table summarizes plausible data for the optimization of the nitration of Methyl 2-(4-hydroxyphenyl)acetate, illustrating the effect of reaction temperature on the yield and purity of the product.
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Purity by HPLC (%) | Observed Side Products |
| 1 | 25-30 | 1 | 35 | 75 | Significant amounts of ortho-isomer and dinitrated products |
| 2 | 15-20 | 2 | 50 | 85 | ortho-isomer, minor dinitrated products |
| 3 | 5-10 | 2 | 70 | 92 | Minor amount of ortho-isomer |
| 4 | 0-5 | 3 | 85 | 98 | Trace amounts of ortho-isomer |
Note: This data is illustrative and serves to demonstrate the expected trends in optimizing the reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Nitration
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Starting Material Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-(4-hydroxyphenyl)acetate (1 equivalent) in concentrated sulfuric acid at 0°C. Stir the mixture until all the solid has dissolved.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) dropwise while cooling the mixture in an ice-salt bath. The temperature should be maintained below 10°C.
-
Nitration Reaction: Cool the solution of Methyl 2-(4-hydroxyphenyl)acetate in sulfuric acid to 0°C in an ice-salt bath. Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Isolation of Crude Product: Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold distilled water until the washings are neutral to pH paper.
-
Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure this compound as a yellow crystalline solid.
-
Column Chromatography (if necessary): If recrystallization is insufficient, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Technical Support Center: Synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common experimental challenges.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
1. Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products. Here are some troubleshooting steps to improve your yield:
-
Optimize Nitrating Agent and Conditions: The choice of nitrating agent and reaction conditions is critical for achieving a high yield in the nitration of phenolic compounds.[1][2][3] A common method for nitration is the use of a mixture of concentrated nitric acid and sulfuric acid.[4][5][6][7][8] However, for sensitive substrates, milder and more selective methods may be necessary to prevent side reactions and degradation.
-
Alternative Nitrating Systems: Consider using metal nitrates, such as iron(III) nitrate (Fe(NO₃)₃·9H₂O) or copper(II) nitrate (Cu(NO₃)₂·6H₂O), which can offer higher regioselectivity and milder reaction conditions.[3] Another approach is using bismuth(III) nitrate with montmorillonite KSF clay as a catalyst, which has been shown to give good yields for the nitration of phenolic compounds.[1]
-
-
Control of Reaction Temperature: The nitration of aromatic compounds is a highly exothermic reaction.[8] Maintaining a low temperature (typically below 6°C) during the addition of the nitrating agent is crucial to prevent the formation of unwanted byproducts and decomposition.[7]
-
Reaction Time: The reaction time should be optimized to ensure complete conversion of the starting material without allowing for significant product degradation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Ensure that the starting material, Methyl 2-(4-hydroxyphenyl)acetate, is pure. Impurities can interfere with the reaction and lead to the formation of side products, thereby reducing the yield of the desired product.
2. Formation of Multiple Isomers
Question: I am observing the formation of multiple nitrated isomers in my product mixture. How can I improve the regioselectivity of the reaction to favor the desired 3-nitro isomer?
Answer: The hydroxyl group of the phenol is a strong ortho-, para-directing group in electrophilic aromatic substitution. However, the regioselectivity of the nitration can be influenced by the reaction conditions and the nitrating agent used.
-
Steric Hindrance: The position of the nitro group is influenced by steric hindrance from the acetate side chain. While the hydroxyl group directs to the ortho and para positions, the bulky acetate group may favor nitration at the less sterically hindered ortho position (position 3).
-
Regioselective Nitrating Agents: Certain nitrating agents have been developed to favor ortho-nitration of phenols. For instance, the use of metal nitrates like Fe(NO₃)₃·9H₂O for electron-rich phenols has been reported to afford exclusively ortho-nitration products.[3] Clay-supported cupric nitrate ('claycop') is another reagent reported to be highly ortho-selective.[9]
-
Reaction Conditions: The choice of solvent and temperature can also influence the ortho/para ratio. It is advisable to screen different solvents and carefully control the temperature to optimize for the desired 3-nitro isomer.
3. Product Degradation or Side Reactions
Question: I suspect my product is degrading or that significant side reactions are occurring. What are the likely side products and how can I minimize their formation?
Answer: Besides the formation of different isomers, other side reactions can occur during the nitration of this compound.
-
Oxidation: Phenols are susceptible to oxidation, especially under strong acidic and oxidizing conditions of nitration. This can lead to the formation of colored byproducts and a decrease in the yield of the desired nitro compound. Using milder nitrating agents and maintaining low temperatures can help minimize oxidation.
-
Dinitration: The presence of the activating hydroxyl group can sometimes lead to the introduction of a second nitro group on the aromatic ring, especially if the reaction conditions are too harsh (e.g., high concentration of nitrating agent, elevated temperature).[4] Careful control of the stoichiometry of the nitrating agent is essential.
-
Hydrolysis of the Ester: The acidic conditions of the nitration reaction could potentially lead to the hydrolysis of the methyl ester group, forming 4-hydroxy-3-nitrophenylacetic acid. While this may not always be a major side reaction under anhydrous or near-anhydrous conditions, it is a possibility to consider. If hydrolysis is suspected, using milder, non-aqueous nitration methods could be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the nitration of Methyl 2-(4-hydroxyphenyl)acetate?
A1: A general procedure for the nitration of a phenolic compound like Methyl 2-(4-hydroxyphenyl)acetate using a mixed acid approach is as follows. Note: This is a general guideline and should be optimized for your specific setup and scale.
Experimental Protocol: Mixed Acid Nitration
-
Dissolve Methyl 2-(4-hydroxyphenyl)acetate in a suitable solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask.
-
Cool the solution in an ice-water bath to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at low temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol.[5]
Q2: How can I purify the crude this compound?
A2: Purification of the crude product is essential to remove unreacted starting materials, isomeric byproducts, and other impurities.
-
Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Methanol or ethanol are often suitable for this type of compound.[5]
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed to separate the desired product from its isomers and other impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used for elution.
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
A3: Yes, there is a growing interest in developing greener synthetic approaches for nitration reactions to avoid the use of harsh acids.[2][10]
-
Solid Acid Catalysts: The use of solid acid catalysts, such as montmorillonite clays, can replace corrosive liquid acids like sulfuric acid.[1] These catalysts are often reusable and can be easily separated from the reaction mixture by filtration.
-
Metal Nitrates in Greener Solvents: Employing metal nitrates as nitrating agents can be a milder alternative to mixed acid.[3][10] Conducting these reactions in more environmentally benign solvents can further improve the green credentials of the synthesis.
Data Presentation
Table 1: Comparison of Different Nitrating Systems for Phenolic Compounds
| Nitrating System | Catalyst/Support | Typical Yields | Key Advantages | Reference |
| HNO₃ / H₂SO₄ | None | Variable, can be high | Readily available reagents | [4][7] |
| Bi(NO₃)₃ | Montmorillonite KSF clay | Good yields (e.g., up to 70% for resorcinol) | Mild conditions, reusable catalyst | [1] |
| Fe(NO₃)₃·9H₂O | None | Moderate to good yields | High ortho-selectivity for electron-rich phenols | [3] |
| Cu(NO₃)₂·6H₂O | None | Moderate to good yields | High ortho-selectivity for electron-deficient phenols | [3] |
| Cu(NO₃)₂ | Clay ('claycop') | High yields (e.g., 92% for ortho-nitrophenol) | High ortho-selectivity | [9] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Selective Nitration of Phenolic Compounds by Green Synthetic Approaches | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. quora.com [quora.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. aiinmr.com [aiinmr.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via nitration of Methyl 2-(4-hydroxyphenyl)acetate?
A1: The synthesis of this compound through the nitration of Methyl 2-(4-hydroxyphenyl)acetate can lead to the formation of several byproducts. The most common of these include:
-
Isomeric Byproducts: The primary byproduct is the constitutional isomer, Methyl 2-(4-hydroxy-5-nitrophenyl)acetate . This arises from the ortho, para-directing nature of the hydroxyl group on the phenyl ring. The nitro group can add to either of the two ortho positions relative to the hydroxyl group.
-
Dinitrated Products: Over-nitration can occur, especially under harsh reaction conditions (e.g., elevated temperatures, high concentrations of nitric acid), leading to the formation of dinitrated species such as Methyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate .
-
Oxidation Products: Phenols are susceptible to oxidation, particularly in the presence of nitric acid. This can result in the formation of colored impurities, such as benzoquinone derivatives , and other high molecular weight condensation products.[1]
Q2: How can I control the regioselectivity of the nitration to favor the formation of the desired 3-nitro isomer over the 5-nitro isomer?
A2: Achieving high regioselectivity is a key challenge in this synthesis. Several factors can be controlled to influence the isomer ratio:
-
Reaction Temperature: Lowering the reaction temperature generally enhances the selectivity for the less sterically hindered ortho position. Maintaining a temperature between 0-5°C is often recommended.
-
Nitrating Agent: The choice and concentration of the nitrating agent are crucial. Using dilute nitric acid can help to minimize over-nitration and may influence the isomer ratio.
-
Solvent: The solvent can affect the reactivity and selectivity of the nitrating species. Acetic acid is a commonly used solvent in this reaction.
-
Steric Hindrance: The substituent on the aromatic ring can sterically hinder one of the ortho positions, thereby directing the incoming nitro group to the other.
Q3: I am observing a low yield of the desired product. What are the potential causes and how can I troubleshoot this?
A3: Low yields can be attributed to several factors. Here are some common causes and troubleshooting suggestions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while being mindful of byproduct formation.
-
Over-nitration: If the reaction conditions are too harsh, the desired product may be converted into dinitrated byproducts. Use a milder nitrating agent or lower the reaction temperature.
-
Oxidation of Starting Material: The phenolic starting material can be oxidized by nitric acid. Ensure that the temperature is kept low and that the nitric acid is added slowly to the reaction mixture.
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction and purification steps. Ensure proper phase separation during extraction and optimize your purification method (recrystallization or column chromatography) to minimize losses.
Q4: My final product is colored (yellowish or brownish). How can I remove these colored impurities?
A4: The coloration of the final product is often due to the presence of oxidation byproducts, such as benzoquinones, or other polymeric materials.[1] These impurities can often be removed by:
-
Recrystallization: This is a highly effective method for purifying the final product and removing colored impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Column Chromatography: For more complex mixtures of impurities, column chromatography using silica gel can be employed to separate the desired product from the colored byproducts.
-
Activated Carbon Treatment: In some cases, treating a solution of the crude product with activated carbon can help to adsorb colored impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Over-nitration; Oxidation of starting material; Losses during workup. | Monitor reaction by TLC; Use milder nitrating conditions (lower temperature, dilute HNO₃); Add nitric acid slowly; Optimize extraction and purification procedures. |
| Poor Regioselectivity (High percentage of 5-nitro isomer) | Reaction temperature too high; Inappropriate nitrating agent or solvent. | Maintain reaction temperature at 0-5°C; Experiment with different nitrating agents and solvent systems to optimize selectivity. |
| Formation of Dinitro Byproducts | Reaction temperature too high; Excess of nitrating agent; Concentrated nitric acid used. | Carefully control the reaction temperature; Use a stoichiometric amount of the nitrating agent; Use dilute nitric acid. |
| Product is Colored (Yellow/Brown) | Presence of oxidation byproducts (e.g., benzoquinones). | Purify the product by recrystallization from a suitable solvent; Use column chromatography for more effective separation; Treat with activated carbon. |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture; Inefficient extraction. | After reaction completion, pour the reaction mixture into ice-water to precipitate the product; Ensure efficient extraction with an appropriate organic solvent. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
Nitric Acid (70%)
-
Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-(4-hydroxyphenyl)acetate in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture or toluene).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a short period.
-
Hot filter the solution to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Common Byproducts and their Origin
| Byproduct | Chemical Name | Origin |
| Isomeric Byproduct | Methyl 2-(4-hydroxy-5-nitrophenyl)acetate | Nitration at the alternative ortho position to the hydroxyl group. |
| Over-nitration Product | Methyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate | Reaction with excess nitrating agent or under harsh conditions. |
| Oxidation Product | Benzoquinone derivatives | Oxidation of the phenolic ring by the nitrating agent.[1] |
Visualizations
References
Challenges in the scale-up synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Nitration: Insufficient nitrating agent, low reaction temperature, or short reaction time.2. Side Reactions: Formation of dinitrated or oxidized byproducts due to excessive temperature or high concentration of nitric acid.3. Product Loss During Workup: Dissolution of the product in the aqueous phase during quenching or washing. | 1. Optimize Nitration Conditions: Gradually increase the molar ratio of the nitrating agent. Monitor the reaction progress using TLC or HPLC and adjust the reaction time accordingly. Consider a slight increase in temperature, ensuring it remains within the optimal range to avoid side reactions.2. Control Reaction Temperature: Maintain a low and consistent temperature (e.g., 0-10°C) throughout the addition of the nitrating agent. Use a jacketed reactor with efficient cooling. Consider using a milder nitrating agent or a continuous flow reactor for better temperature control.3. Improve Workup Procedure: Quench the reaction mixture by pouring it onto crushed ice. Use ice-cold water for washing to minimize product loss. Saturate the aqueous phase with brine to decrease the solubility of the organic product. |
| Formation of Significant Byproducts (e.g., dinitrated species, oxidation products) | 1. High Reaction Temperature: The nitration of phenols is highly exothermic, and elevated temperatures can lead to over-nitration and oxidation.[1][2]2. High Concentration of Nitrating Agent: A large excess of nitric acid can promote the formation of dinitrated and other oxidized byproducts.3. Poor Mixing: Inadequate agitation can lead to localized "hot spots" and high concentrations of the nitrating agent, promoting side reactions. | 1. Strict Temperature Control: Employ a robust cooling system and add the nitrating agent slowly and controllably. For larger scales, consider a continuous flow setup which offers superior heat transfer.[2]2. Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. A slight excess is often sufficient. Stepwise addition of the nitrating agent can also help to control the reaction.3. Efficient Agitation: Use an appropriate impeller and agitation speed to ensure homogeneous mixing of the reactants. In a large reactor, the use of baffles can improve mixing efficiency. |
| Difficulty in Product Isolation and Purification | 1. Oily Product Instead of Solid: The presence of impurities can lower the melting point of the product, causing it to separate as an oil.2. Contamination with Isomers: Formation of other positional isomers of the nitro group.3. Residual Acids: Incomplete quenching or washing can leave acidic impurities. | 1. Optimize Crystallization: After quenching, allow sufficient time for crystallization. Seeding with a small crystal of the pure product can induce crystallization. If an oil persists, attempt to triturate with a suitable solvent to induce solidification.2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). This will help in removing isomeric impurities and other byproducts.3. Thorough Washing: Wash the filtered product thoroughly with cold water until the washings are neutral to pH paper. A final wash with a small amount of cold, dilute sodium bicarbonate solution can help neutralize residual acids, followed by another water wash. |
| Runaway Reaction/Thermal Hazard | 1. Poor Heat Dissipation: Inadequate cooling capacity for the scale of the reaction.2. Accumulation of Unreacted Nitrating Agent: A slow initial reaction followed by a sudden acceleration can lead to a rapid temperature and pressure increase.[1]3. Contamination: Contamination of the reaction mixture with incompatible materials can catalyze decomposition.[1] | 1. Scale-Appropriate Equipment: Ensure the reactor's cooling system is adequate for the heat load of the reaction at the intended scale. For highly exothermic reactions, continuous flow reactors are a safer alternative to large batch reactors.[2]2. Controlled Addition and Monitoring: Add the nitrating agent at a rate that allows for the heat to be effectively removed. Monitor the reaction temperature closely and have an emergency cooling plan in place.3. Process Safety Management: Implement strict protocols for cleaning and ensuring the compatibility of all materials in contact with the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the nitration of Methyl 2-(4-hydroxyphenyl)acetate?
A1: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled.[1] This can result in a rapid increase in temperature and pressure, potentially leading to an explosion. Additionally, nitric acid is a strong oxidizing agent and can form unstable and explosive mixtures with organic materials. The generation of toxic nitrogen oxide gases is also a significant hazard. Therefore, robust temperature control, proper venting, and the use of appropriate personal protective equipment are critical.
Q2: What are the main byproducts to expect in this synthesis, and how can they be minimized?
A2: The main byproducts are typically dinitrated products and oxidation products, which can appear as dark, tarry substances.[3] The formation of these byproducts is favored by higher temperatures and a high concentration of the nitrating agent. To minimize their formation, it is crucial to maintain a low reaction temperature (typically 0-10°C) and to use a controlled amount of the nitrating agent.[4] Efficient mixing is also important to avoid localized areas of high reactant concentration.
Q3: How does the choice of nitrating agent affect the reaction on a larger scale?
A3: The choice of nitrating agent is critical for both safety and selectivity. A mixture of concentrated nitric acid and sulfuric acid is commonly used and is effective. However, it is highly corrosive and can lead to the formation of sulfonated byproducts. Using nitric acid in a solvent like acetic acid can be a milder alternative, but the reaction rate may be slower. The concentration of nitric acid also plays a significant role; using more dilute nitric acid can reduce the formation of byproducts but may require longer reaction times or higher temperatures.[5]
Q4: What are the advantages of using a continuous flow reactor for this nitration?
A4: Continuous flow reactors offer significant advantages for scaling up exothermic and potentially hazardous reactions like nitration.[2] They have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for superior heat transfer and precise temperature control. This minimizes the risk of thermal runaway. The small reaction volume at any given time also enhances safety. Furthermore, continuous flow systems can provide better control over mixing and reaction time, leading to improved yield and purity.[2]
Q5: What is a suitable method for purifying the final product on a larger scale?
A5: The most common method for purifying this compound on a larger scale is crystallization. After the reaction is complete and the crude product is isolated by filtration, it can be recrystallized from a suitable solvent or solvent mixture, such as ethanol and water.[6] This process helps to remove unreacted starting materials, byproducts, and other impurities. The efficiency of the crystallization process, including solvent selection, cooling rate, and agitation, should be optimized to maximize yield and purity.
Experimental Protocols
Protocol 1: Nitration of Methyl 2-(4-hydroxyphenyl)acetate
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
Materials:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 4 volumes of concentrated sulfuric acid to 0-5°C.
-
Slowly add 1 equivalent of Methyl 2-(4-hydroxyphenyl)acetate to the cold sulfuric acid while maintaining the temperature below 10°C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 1 volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of Methyl 2-(4-hydroxyphenyl)acetate over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10°C.[4]
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 5-10°C.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Filter the precipitated solid and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Esterification of 4-hydroxy-3-nitrophenylacetic acid
This alternative route avoids the direct nitration of the ester.
Materials:
-
4-hydroxy-3-nitrophenylacetic acid
-
Methanol
-
Toluene
-
Trimethylsilyldiazomethane (2.0M in hexanes)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
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Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-hydroxy-3-nitrophenylacetic acid (1 equivalent) in a 1:10 mixture of methanol and toluene.
-
Add trimethylsilyldiazomethane (1.05 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for approximately 1 hour.[7]
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[7]
Data Presentation
Table 1: Illustrative Effect of Temperature on Yield and Purity in Batch Nitration
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Dinitrated Byproduct (%) |
| 0-5 | 2 | 85 | 98 | < 1 |
| 10-15 | 1.5 | 88 | 96 | 2-3 |
| 20-25 | 1 | 82 | 90 | 5-7 |
| > 30 | 0.5 | 70 | < 85 | > 10 |
Table 2: Comparison of Batch vs. Continuous Flow Nitration (Illustrative Data)
| Parameter | Batch Reactor (10 L) | Continuous Flow Reactor |
| Reaction Volume | 10 L | < 100 mL |
| Temperature Control | Challenging, potential for hot spots | Excellent, precise control |
| Reaction Time | 2-3 hours | 5-10 minutes |
| Yield (%) | 85 | 92 |
| Purity (%) | 96 | 99 |
| Safety Profile | Higher risk of thermal runaway | Inherently safer |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. icheme.org [icheme.org]
- 2. corning.com [corning.com]
- 3. reddit.com [reddit.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Methyl (4-Hydroxy-3-nitrophenyl)acetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Nitration of Methyl 2-(4-hydroxyphenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of methyl 2-(4-hydroxyphenyl)acetate. Our goal is to help you anticipate and resolve common issues, thereby improving the yield and purity of your target compound, methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the nitration of methyl 2-(4-hydroxyphenyl)acetate?
The major expected product is this compound. This is due to the directing effects of the substituents on the phenyl ring. The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the methyl acetate group (-CH₂COOCH₃) is a deactivating meta-director. The nitration is therefore directed to the positions ortho to the hydroxyl group (positions 3 and 5). Position 3 is favored due to less steric hindrance compared to position 5, which is between the two substituents.
Minor products can include the other constitutional isomer, methyl 2-(4-hydroxy-5-nitrophenyl)acetate, and potentially dinitrated products under harsher reaction conditions.
Q2: What are the most common side reactions to be aware of?
The primary side reactions of concern are:
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Oxidation: The phenol ring is susceptible to oxidation by nitric acid, especially when concentrated acid is used or at elevated temperatures. This can lead to the formation of colored byproducts, including benzoquinone derivatives and complex tarry materials, which can complicate purification.[1]
-
Polynitration: The activating nature of the hydroxyl group can promote the addition of more than one nitro group to the aromatic ring, leading to dinitro or even trinitro products, particularly with an excess of the nitrating agent or under forcing conditions.[2]
-
Formation of Isomers: While the 3-nitro isomer is the major product, the formation of the 5-nitro isomer is possible. The ratio of these isomers can be influenced by the reaction conditions.
Q3: What are the critical parameters to control during the reaction?
Careful control of the following parameters is crucial for a successful and selective nitration:
-
Temperature: The reaction is exothermic. Maintaining a low temperature (typically 0-10 °C) is essential to minimize oxidation and polynitration.[3]
-
Concentration of Nitric Acid: Using dilute nitric acid can favor mononitration and reduce oxidative side reactions.[2] The use of a mixed acid (concentrated nitric and sulfuric acids) should be done with caution, as it generates the highly reactive nitronium ion (NO₂⁺), which can lead to less selective reactions.[3][4]
-
Stoichiometry of the Nitrating Agent: A stoichiometric amount or a slight excess of the nitrating agent is recommended to avoid polynitration.
-
Addition Rate: Slow, dropwise addition of the nitrating agent to the solution of methyl 2-(4-hydroxyphenyl)acetate helps to control the reaction exotherm and maintain a low concentration of the nitrating species at any given time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Significant side reactions (oxidation, polynitration). - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction conditions (lower temperature, dilute nitric acid, controlled addition) to minimize side reactions. - Ensure efficient extraction and careful purification steps. |
| Dark-colored reaction mixture or product | - Oxidation of the phenol ring leading to the formation of colored byproducts like benzoquinones and tarry polymers.[1] | - Maintain a low reaction temperature (0-5 °C). - Use a milder nitrating agent or more dilute nitric acid. - Ensure the starting material is pure and free of any easily oxidizable impurities. - Purify the crude product by column chromatography or recrystallization. |
| Presence of multiple spots on TLC (indicating a mixture of products) | - Formation of isomeric products (3-nitro and 5-nitro). - Polynitration. - Presence of unreacted starting material. | - Adjust reaction conditions to improve regioselectivity (e.g., choice of solvent, temperature). - Use a stoichiometric amount of the nitrating agent to reduce polynitration. - Allow the reaction to proceed to completion. - Separate the isomers using column chromatography with an appropriate solvent system. |
| Difficulty in isolating the product | - Product is soluble in the aqueous phase during workup. - Formation of an oil instead of a solid. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - If the product oils out during recrystallization, try using a different solvent system or a co-solvent. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: Mild Nitration with Dilute Nitric Acid
This protocol aims to achieve selective mononitration with minimal oxidation.
Materials:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
Dilute Nitric Acid (e.g., 30-40%)
-
Acetic Acid (as solvent)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve methyl 2-(4-hydroxyphenyl)acetate in glacial acetic acid in a round-bottom flask.
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric amount of chilled dilute nitric acid dropwise to the stirred solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nitration using a Heterogeneous System
This method utilizes a solid acid catalyst for a potentially cleaner reaction with easier workup.[5]
Materials:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
Sodium Nitrate (NaNO₃)
-
Wet Silica Gel (SiO₂)
-
An inorganic acidic salt (e.g., NaHSO₄·H₂O)
-
Dichloromethane (as solvent)
Procedure:
-
To a stirred mixture of methyl 2-(4-hydroxyphenyl)acetate, sodium nitrate, and wet silica gel in dichloromethane, add the inorganic acidic salt.
-
Stir the heterogeneous mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the solid components.
-
Wash the solid residue with dichloromethane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
Purify as needed.
Data Presentation
Table 1: Hypothetical Product Distribution under Different Nitration Conditions
| Nitrating Agent | Temperature (°C) | Desired Product (%) (this compound) | Isomeric Byproduct (%) (methyl 2-(4-hydroxy-5-nitrophenyl)acetate) | Oxidation Products (%) | Polynitrated Products (%) |
| Dilute HNO₃ in Acetic Acid | 0 - 5 | ~70-80 | ~5-10 | < 5 | < 2 |
| Conc. HNO₃ / Conc. H₂SO₄ | 0 - 5 | ~40-50 | ~5-10 | ~15-25 | ~10-20 |
| NaNO₃ / NaHSO₄ / Wet SiO₂ | Room Temp. | ~65-75 | ~5-10 | < 5 | < 5 |
| Conc. HNO₃ | 25 | ~30-40 | ~10-15 | ~20-30 | ~15-25 |
Visualizations
Reaction Pathway
Caption: Main and side reaction pathways in the nitration of methyl 2-(4-hydroxyphenyl)acetate.
Troubleshooting Workflow
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate under acidic and basic conditions
Welcome to the Technical Support Center for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic and basic conditions?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the methyl ester functional group. This reaction yields 2-(4-hydroxy-3-nitrophenyl)acetic acid and methanol. The rate of this hydrolysis is significantly influenced by pH and temperature.
Q2: How does the nitro group affect the stability of the ester?
A2: The electron-withdrawing nature of the nitro group generally increases the rate of alkaline hydrolysis of the ester. This is because it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion.
Q3: Why does my solution of this compound turn yellow under basic conditions?
A3: The yellow coloration is due to the formation of a phenolate ion. The phenolic hydroxyl group is acidic and will be deprotonated under basic conditions. This results in a resonance-stabilized anion which absorbs light in the visible spectrum, appearing yellow. This color change is a useful indicator of the solution's pH.
Q4: What are the expected degradation products I should monitor in my stability studies?
A4: The primary degradation product to monitor is 2-(4-hydroxy-3-nitrophenyl)acetic acid. It is crucial to develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from this primary degradant and any other potential minor byproducts.
Q5: Are there any other potential degradation pathways I should be aware of?
A5: While ester hydrolysis is the most common degradation pathway, under harsh conditions such as high temperature and extreme pH, or in the presence of strong oxidizing agents, other degradation pathways involving the nitro group or the aromatic ring could occur. However, for typical acidic and basic stability studies, ester hydrolysis will be the predominant reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed at room temperature under basic conditions. | The combination of the activating nitro group and the phenolic hydroxyl group can accelerate ester hydrolysis in basic media. | Perform the experiment at a lower temperature (e.g., 4°C) to slow down the reaction rate. Use a lower concentration of the base. |
| No degradation is observed under acidic conditions. | Acid-catalyzed hydrolysis of esters is often slower than base-catalyzed hydrolysis. | Increase the temperature of the reaction mixture. Use a higher concentration of acid. Increase the duration of the experiment. |
| Poor peak shape or resolution in HPLC analysis. | The phenolic hydroxyl group can interact with the silica support of the HPLC column. The mobile phase may not be optimal for separating the parent compound and its acidic degradant. | Use a mobile phase with a pH that ensures the consistent ionization state of the analyte and degradant. Consider using a column with a different stationary phase. |
| Inconsistent results between experimental replicates. | The compound may be degrading during sample preparation or analysis. The pH of the solution may not be well-controlled. | Prepare samples immediately before analysis. Use buffered solutions to maintain a constant pH. Ensure consistent temperature control throughout the experiment. |
Stability Data Summary
The following table presents example data on the stability of this compound under forced degradation conditions. Note: This data is illustrative and intended to demonstrate how to present stability data; it is not based on experimental results for this specific compound.
| Condition | Time (hours) | This compound Remaining (%) | 2-(4-hydroxy-3-nitrophenyl)acetic acid Formed (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 6 | 95.2 | 4.8 | |
| 12 | 90.5 | 9.5 | |
| 24 | 81.3 | 18.7 | |
| 0.1 M NaOH, 25°C | 0 | 100.0 | 0.0 |
| 1 | 88.9 | 11.1 | |
| 2 | 78.5 | 21.5 | |
| 4 | 61.2 | 38.8 |
Experimental Protocols
Protocol 1: Acidic Hydrolysis - Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Reaction Setup: In a series of vials, add a known volume of the stock solution to a larger volume of 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 50 µg/mL.
-
Incubation: Place the vials in a constant temperature bath set at 60°C.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from a vial.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation reaction.
-
Analysis: Dilute the quenched sample with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Basic Hydrolysis - Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Reaction Setup: In a series of vials, add a known volume of the stock solution to a larger volume of 0.1 M sodium hydroxide to achieve a final drug concentration of approximately 50 µg/mL.
-
Incubation: Maintain the vials at a constant room temperature (e.g., 25°C).
-
Sampling: At specified time points (e.g., 0, 0.5, 1, 2, and 4 hours), withdraw an aliquot from a vial.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the quenched sample with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Visualizations
Caption: Predicted pathway for acid-catalyzed hydrolysis.
Caption: Predicted pathway for base-catalyzed hydrolysis.
Caption: General workflow for stability testing.
Caption: Decision tree for troubleshooting.
Preventing degradation of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation from several factors due to its functional groups (ester, phenol, nitro group). The primary degradation pathways are hydrolysis, photodegradation, and thermal decomposition. Exposure to acidic or basic conditions can catalyze the hydrolysis of the methyl ester group. The nitrophenol moiety makes the compound sensitive to light, particularly UV radiation. Elevated temperatures can also accelerate decomposition.
Q2: What are the optimal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a cool, dark, and dry environment. For optimal preservation, freezer storage at -20°C is recommended.[1] The container should be tightly sealed to protect it from moisture and air. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light by using amber vials or wrapping the container in aluminum foil. For longer-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C can minimize degradation from repeated freeze-thaw cycles. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to reduce the risk of solvolysis.
Q4: Are there any known stabilizers that can be used with this compound?
A4: While specific stabilizers for this compound are not extensively documented, general stabilizers for nitrated aromatic compounds may offer some protection. Phenolic compounds can act as radical scavengers, which may inhibit oxidative degradation pathways.[2][3] For nitrated compounds that are prone to releasing nitrogen oxides, stabilizers like diphenylamine have been used, although their compatibility and effectiveness for this specific molecule would need to be experimentally verified.[3]
Troubleshooting Guides
Issue 1: Inconsistent or poor analytical results (e.g., lower than expected potency, extra peaks in chromatography).
Possible Cause: Degradation of the compound during storage or sample preparation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dark, dry, tightly sealed).
-
Analyze for Degradants: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.
-
Prepare Fresh Samples: If degradation is suspected, use a fresh, unopened sample of this compound for your experiments.
-
Optimize Sample Preparation: Minimize the exposure of the sample to harsh conditions during preparation. Avoid high temperatures, strong acids or bases, and prolonged exposure to light.
Issue 2: Discoloration of the solid compound or solution.
Possible Cause: This is often a visual indicator of degradation, potentially due to oxidation or photodegradation.
Troubleshooting Steps:
-
Protect from Light: Ensure the compound is stored in a light-resistant container. When handling, minimize exposure to ambient and direct light.
-
Inert Atmosphere: If the compound is highly sensitive, consider handling and storing it under an inert atmosphere to prevent oxidation.
-
Purity Analysis: Perform an analysis (e.g., HPLC, NMR) to identify the impurities and confirm if degradation has occurred.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[4]
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temperature | 4 hours |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 24 hours |
| Thermal Degradation | Solid sample in oven | 80°C | 48 hours |
| Photolytic Degradation | Solution exposed to UV light (254 nm) | Room Temperature | 48 hours |
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, mix the stock solution with the specified reagent or expose it to the indicated condition.
-
After the specified duration, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a High-Performance Liquid Chromatography (HPLC) method to analyze the stability of this compound and separate it from its potential degradation products.[5][6][7]
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 350 nm (to detect both parent and potential degradants) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the sample in the mobile phase at an appropriate concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling and analyzing this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 3. Biodegradation of 4-nitrophenol in standardized aquatic degradation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
Troubleshooting low yields in the esterification of 4-hydroxy-3-nitrophenylacetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the esterification of 4-hydroxy-3-nitrophenylacetic acid.
Troubleshooting Guide & FAQs
Q1: My esterification of 4-hydroxy-3-nitrophenylacetic acid is resulting in a very low yield. What are the most common causes?
A1: Low yields in the Fischer esterification of this specific substrate are typically due to a few key factors. The reaction is an equilibrium process, meaning the reverse reaction (hydrolysis of the ester back to the carboxylic acid and alcohol) can limit the final yield. The primary challenges to address are:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, reducing the ester yield.
-
Sub-optimal Catalyst Concentration or Activity: An insufficient amount or inactive acid catalyst will result in a slow or incomplete reaction.
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Side Reactions: While the phenolic hydroxyl group is less reactive than the alcohol, under certain conditions, side reactions can occur.
-
Product Loss During Workup: The purification and isolation steps can be a significant source of yield loss if not performed carefully.
Q2: I'm concerned about the equilibrium of the reaction. How can I shift it towards the product side to improve my yield?
A2: To maximize your ester yield, you need to drive the equilibrium forward. There are two primary strategies for this, based on Le Chatelier's principle:
-
Use a Large Excess of Alcohol: By significantly increasing the concentration of one of the reactants (the alcohol is typically the cheaper and more easily removable reagent), the equilibrium will shift to favor the formation of the ester. Often, the alcohol can be used as the reaction solvent.
-
Remove Water as it Forms: Continuously removing the water byproduct from the reaction mixture will prevent the reverse hydrolysis reaction from occurring. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a highly effective method.
-
Drying Agents: While less common for refluxing reactions, adding a drying agent like molecular sieves can also be effective.
-
Q3: What type of acid catalyst should I use, and in what amount?
A3: Strong protic acids are the most common catalysts for Fischer esterification.
-
Common Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are frequently used.
-
Catalyst Loading: The catalyst is used in catalytic amounts, typically ranging from 1-5 mol% relative to the carboxylic acid.
-
Troubleshooting: If your reaction is sluggish, ensure your acid catalyst is fresh and anhydrous. Old or hydrated acids will be less effective.
Q4: Could the phenolic hydroxyl group be interfering with the reaction?
A4: This is a crucial consideration for this substrate. The phenolic hydroxyl group is generally less nucleophilic than the primary or secondary alcohol you are using for the esterification, especially under acidic conditions. Therefore, selective esterification of the carboxylic acid in the presence of the phenol is expected. However, if harsh reaction conditions are used (e.g., very high temperatures for extended periods), there is a possibility of side reactions, though esterification of the phenolic hydroxyl group is less likely under typical Fischer conditions.
Q5: Are there any potential side reactions involving the nitro group?
A5: Under the standard acidic conditions of a Fischer esterification, the nitro group is generally stable. However, highly aggressive conditions, such as very high concentrations of sulfuric acid and elevated temperatures, could potentially lead to undesired side reactions like sulfonation of the aromatic ring. It is advisable to maintain the reaction temperature at the reflux temperature of the alcohol or solvent being used and to avoid unnecessarily harsh conditions.
Q6: My reaction seems to be complete by TLC, but I'm losing a lot of product during the workup. What are some best practices for isolation and purification?
A6: A proper workup procedure is critical for maximizing your isolated yield. Here is a general procedure to minimize product loss:
-
Cool the reaction mixture: Allow the reaction to cool to room temperature before proceeding.
-
Neutralize the acid catalyst: Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this will produce CO₂ gas.
-
Extraction: Extract the ester into an organic solvent like ethyl acetate. Perform multiple extractions to ensure all the product is transferred to the organic phase.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for Fischer esterification of phenylacetic acid derivatives. Note that the optimal conditions for 4-hydroxy-3-nitrophenylacetic acid may vary.
| Parameter | Typical Value/Range | Notes |
| Reactant Ratio | 1 equivalent of carboxylic acid | - |
| 10-20 equivalents of alcohol (or as solvent) | A large excess of alcohol drives the equilibrium towards the product. | |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-TsOH | 1-5 mol% |
| Temperature | Reflux temperature of the alcohol/solvent | Typically in the range of 60-120°C. |
| Reaction Time | 2-24 hours | Monitor by TLC for completion. |
| Expected Yield | 60-90% | Yields are highly dependent on the specific substrate and reaction conditions. |
Detailed Experimental Protocol
This protocol describes the synthesis of ethyl 2-(4-hydroxy-3-nitrophenyl)acetate.
Materials:
-
4-hydroxy-3-nitrophenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 4-hydroxy-3-nitrophenylacetic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 15-20 eq, or enough to act as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%) to the stirred mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-hydroxy-3-nitrophenyl)acetate.
-
The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Visualizations
Caption: A typical experimental workflow for the Fischer esterification of 4-hydroxy-3-nitrophenylacetic acid.
Caption: A decision tree for troubleshooting low yields in the esterification of 4-hydroxy-3-nitrophenylacetic acid.
Technical Support Center: Analytical Methods for Detecting Impurities in Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs) about Impurities
Q1: What are the likely impurities in a sample of this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. The common synthesis involves the nitration of 4-hydroxyphenylacetic acid followed by esterification. Therefore, potential impurities include:
-
Starting Materials:
-
4-Hydroxyphenylacetic acid: Incomplete esterification.
-
-
Process-Related Impurities:
-
Positional Isomers: Nitration of 4-hydroxyphenylacetic acid can lead to the formation of other isomers, such as Methyl 2-(4-hydroxy-2-nitrophenyl)acetate or dinitrated products.
-
Unreacted Intermediate: 4-Hydroxy-3-nitrophenylacetic acid from incomplete esterification.[1]
-
-
Degradation Products:
-
Hydrolysis Product: 4-Hydroxy-3-nitrophenylacetic acid can be formed by the hydrolysis of the methyl ester.
-
Reduction Product: The nitro group can be reduced to an amino group, forming Methyl 2-(3-amino-4-hydroxyphenyl)acetate, especially under reducing conditions or upon exposure to certain metals.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol provides a general starting point for a stability-indicating HPLC method for the analysis of this compound and its potential impurities.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 20%) and increase linearly to a high percentage (e.g., 80%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile. |
HPLC Troubleshooting Guide
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Q2: My peak for this compound is tailing. What should I do?
A2: Peak tailing for phenolic and nitroaromatic compounds is common in reversed-phase HPLC. Here are the steps to troubleshoot this issue:
-
Check Mobile Phase pH: The phenolic hydroxyl group is acidic. If the mobile phase pH is too high, the compound can partially ionize, leading to interactions with residual silanols on the column and causing tailing. Ensure the pH of your mobile phase is low, typically between 2.5 and 3.5, by using an additive like formic acid or phosphoric acid.
-
Assess Column Condition: An old or contaminated column can have exposed silanol groups that cause tailing. Try washing the column with a strong solvent or replace it if it's old.
-
Consider a Different Column: If tailing persists, consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which are designed to minimize silanol interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.
Q3: The retention time of my main peak is shifting between injections. What could be the cause?
A3: Retention time shifts can be caused by several factors:
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents or changes in the composition due to evaporation of the more volatile component can cause retention time drift. Prepare fresh mobile phase and ensure it is well-mixed.
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Column Temperature: Fluctuations in the column temperature will affect retention. Use a column oven to maintain a constant temperature.
-
Pump Performance: Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks in the system and ensure the pump is functioning correctly.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Experimental Protocol: GC-MS with Silylation
Direct analysis of this compound by GC-MS can be challenging due to its polarity and potential for thermal degradation. Derivatization by silylation is recommended to improve volatility and thermal stability.
| Parameter | Recommended Condition |
| Derivatization | Silylate the sample with a reagent like BSTFA or MSTFA to convert the phenolic hydroxyl group to a trimethylsilyl (TMS) ether. |
| GC Column | A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable. |
| Injector Temperature | Use a lower injector temperature (e.g., 200-250 °C) to minimize thermal degradation of the nitro group.[2] |
| Oven Program | Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. |
| Carrier Gas | Helium at a constant flow rate. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Scan Range | 50-350 amu. |
GC-MS Troubleshooting Guide
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Q4: I am not seeing a peak for my compound, or the peak is very small and broad.
A4: This is a common issue when analyzing polar, thermally labile compounds like nitrophenols by GC-MS.
-
Confirm Derivatization: Incomplete or failed silylation will result in the polar analyte not being volatile enough to pass through the GC column. Ensure your derivatization procedure is working correctly.
-
Check for Thermal Degradation: The nitro group can be thermally labile.[2] A high injector temperature can cause the compound to degrade before it reaches the column. Try lowering the injector temperature. Using a deactivated inlet liner can also help minimize degradation.[2]
-
Analyte Adsorption: The polar nature of the compound can lead to adsorption on active sites in the injector liner or the column. Use a deactivated liner and ensure your column is in good condition. Trimming a small portion from the front of the column can sometimes resolve this.
Q5: What are the expected mass fragments for the silylated this compound?
-
Molecular Ion (M+): The intact silylated molecule.
-
[M-15]+: Loss of a methyl group from the trimethylsilyl group, a very common fragmentation for TMS derivatives.
-
[M-45]+: Loss of a nitro group (NO2).
-
[M-59]+: Loss of the methoxycarbonyl group (COOCH3).
-
m/z 73: The trimethylsilyl ion, [(CH3)3Si]+.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Experimental Protocol: 1H and 13C NMR
| Parameter | Recommended Condition |
| Solvent | Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6). CDCl3 is suitable if the compound is sufficiently soluble. DMSO-d6 is a good alternative for more polar compounds. |
| Concentration | 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent for 1H NMR. A higher concentration (20-50 mg) may be needed for 13C NMR. |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm. |
| Acquisition | Standard 1H and 13C (with proton decoupling) experiments. For quantitative analysis (qNMR), ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest). |
NMR Troubleshooting Guide
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// Nodes Start [label="NMR Problem\n(e.g., Broad Peaks, Poor S/N)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSamplePrep [label="Check Sample Preparation\n(Solvent, Concentration, Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; SampleOK [label="Sample OK?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InvestigateInstrument [label="Investigate Instrument Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; CheckLockShim [label="Check Lock and Shim", fillcolor="#FBBC05", fontcolor="#202124"]; LockShimOK [label="Lock/Shim OK?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPulse [label="Check Pulse Calibration\nand Receiver Gain", fillcolor="#FBBC05", fontcolor="#202124"]; PulseOK [label="Pulse/Gain OK?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckAcqParams [label="Check Acquisition Parameters\n(e.g., D1, NS)", fillcolor="#FBBC05", fontcolor="#202124"]; Resolve [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SamplePrepIssue [label="Address Sample Prep Issue\n(e.g., Filter, Re-dissolve)", fillcolor="#F1F3F4", fontcolor="#202124"]; AdjustLockShim [label="Re-lock and Re-shim", fillcolor="#F1F3F4", fontcolor="#202124"]; CalibratePulse [label="Recalibrate Pulse Width", fillcolor="#F1F3F4", fontcolor="#202124"]; AdjustAcqParams [label="Adjust Acquisition Parameters", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckSamplePrep; CheckSamplePrep -> SampleOK; SampleOK -> InvestigateInstrument [label="Yes"]; SampleOK -> SamplePrepIssue [label="No"]; SamplePrepIssue -> Resolve; InvestigateInstrument -> CheckLockShim; CheckLockShim -> LockShimOK; LockShimOK -> CheckPulse [label="Yes"]; LockShimOK -> AdjustLockShim [label="No"]; AdjustLockShim -> Resolve; CheckPulse -> PulseOK; PulseOK -> CheckAcqParams [label="Yes"]; PulseOK -> CalibratePulse [label="No"]; CalibratePulse -> Resolve; CheckAcqParams -> Resolve [label="If problem persists, consult expert"]; CheckAcqParams -> AdjustAcqParams [label="No"]; AdjustAcqParams -> Resolve; } mend Caption: A step-by-step guide for troubleshooting common NMR spectroscopy issues.
Q6: My NMR peaks are broad. What is the likely cause?
A6: Broad peaks in an NMR spectrum can arise from several sources:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp peaks. If the shimming is not optimized, all peaks in the spectrum will be broad.
-
Particulate Matter: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity. Filter your sample through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions, even at trace levels, can cause significant line broadening.
-
Chemical Exchange: If the compound is undergoing chemical exchange on the NMR timescale (e.g., proton exchange of the phenolic -OH), the corresponding peak may be broad. In DMSO-d6, the phenolic proton peak is often sharper than in CDCl3.
Q7: How can I use NMR to quantify the amount of an impurity?
A7: Quantitative NMR (qNMR) can be a powerful tool for determining the purity of your sample without the need for a reference standard of the impurity itself.[3][4] The basic steps are:
-
Choose a Suitable Internal Standard: Select a stable, non-volatile compound with sharp peaks that do not overlap with your analyte or impurity signals.
-
Prepare the Sample: Accurately weigh a known amount of your sample and the internal standard and dissolve them in a deuterated solvent.
-
Acquire the Spectrum with Quantitative Parameters: Ensure a long relaxation delay (D1) to allow for full relaxation of all protons.
-
Integrate the Peaks: Integrate a well-resolved peak of your main compound, a peak from the impurity, and a peak from the internal standard.
-
Calculate the Purity: The concentration of each component is directly proportional to its integral value, normalized by the number of protons giving rise to the signal. By comparing the integrals of the analyte and impurity to the known amount of the internal standard, you can calculate their respective quantities.
References
Validation & Comparative
Comparative analysis of synthesis methods for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the prevalent synthesis methods for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, a key intermediate in the synthesis of various biologically active molecules. We will delve into three primary synthetic routes, presenting a detailed comparison of their performance based on experimental data. This guide also includes detailed experimental protocols and a logical workflow to aid in selecting the most suitable method for your specific research and development needs.
At a Glance: Comparison of Synthesis Methods
The synthesis of this compound can be approached through three main strategies, each with its own set of advantages and disadvantages. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Esterification then Nitration | Route 2: Nitration then Esterification | Route 3: Direct Esterification of 4-hydroxy-3-nitrophenylacetic acid |
| Starting Material | 4-hydroxyphenylacetic acid | 4-hydroxyphenylacetic acid | 4-hydroxy-3-nitrophenylacetic acid |
| Overall Yield | ~60-70% (estimated) | ~63-90% | Up to 100% |
| Reaction Steps | 2 | 2 | 1 |
| Key Reagents | Methanol, SOCl₂ or H₂SO₄, HNO₃, H₂SO₄ | fuming HNO₃, Acetic Acid, Methanol, H₂SO₄ or (CH₃)₃SiCHN₂ | Methanol, H₂SO₄ or (CH₃)₃SiCHN₂ |
| Reaction Time | Several hours | Several hours | 50 minutes to several hours |
| Temperature | 0°C to reflux | 0°C to reflux | Room temperature to reflux |
| Purity | Good, requires purification | Good, requires purification | High, may not require extensive purification |
Synthetic Route Analysis
Route 1: Esterification Followed by Nitration
This classical approach involves the initial protection of the carboxylic acid group of 4-hydroxyphenylacetic acid via esterification, followed by the nitration of the aromatic ring.
Step 1: Esterification of 4-hydroxyphenylacetic acid The Fischer-Speier esterification is a common method for this step, where 4-hydroxyphenylacetic acid is refluxed with methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.[1][2][3][4] This reaction typically proceeds with high yields, often exceeding 90%.[2]
Step 2: Nitration of Methyl 4-hydroxyphenylacetate The subsequent nitration is an electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is typically used at low temperatures (0-10°C) to introduce the nitro group at the position ortho to the hydroxyl group.[5][6] While specific yields for this reaction are not readily available in the literature, similar nitrations of substituted phenols can achieve yields in the range of 70-85%.[7]
Route 2: Nitration Followed by Esterification
This route reverses the order of the reactions, starting with the nitration of 4-hydroxyphenylacetic acid.
Step 1: Nitration of 4-hydroxyphenylacetic acid 4-hydroxyphenylacetic acid can be nitrated using fuming nitric acid in acetic acid at low temperatures. This method has been reported to yield 4-hydroxy-3-nitrophenylacetic acid in approximately 70% yield.[8]
Step 2: Esterification of 4-hydroxy-3-nitrophenylacetic acid The resulting 4-hydroxy-3-nitrophenylacetic acid can then be esterified. The Fischer-Speier method with methanol and an acid catalyst is a viable option, with expected high yields.[1][2][3][4]
Route 3: Direct Esterification of 4-hydroxy-3-nitrophenylacetic acid
This is the most direct route, assuming the availability of the starting material, 4-hydroxy-3-nitrophenylacetic acid.
Two primary methods can be employed for this direct esterification:
-
Fischer-Speier Esterification: Similar to the second step of Route 2, this involves reacting 4-hydroxy-3-nitrophenylacetic acid with methanol in the presence of an acid catalyst.[1][2][3][4] This method is economical and uses common laboratory reagents.
-
Esterification using Trimethylsilyldiazomethane: This method offers a remarkably high yield, reportedly reaching 100%, and proceeds under mild conditions (room temperature) in a short reaction time (50 minutes).[9] However, trimethylsilyldiazomethane is a hazardous and expensive reagent, which may limit its applicability for large-scale synthesis.
Experimental Protocols
Route 2, Step 1: Nitration of 4-hydroxyphenylacetic acid[8]
-
Dissolve 4.00 g (26.3 mmol) of 4-hydroxyphenylacetic acid in 25 mL of acetic acid in a flask.
-
Cool the solution in an ice bath.
-
Slowly add 1.36 mL of fuming nitric acid dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The solution will turn from yellow to brown, and a precipitate will form.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain yellow, needle-like crystals of 4-hydroxy-3-nitrophenylacetic acid.
Route 3: Esterification of 4-hydroxy-3-nitrophenylacetic acid using Trimethylsilyldiazomethane[9]
-
Dissolve 2.0 g (10.1 mmol) of 4-hydroxy-3-nitrophenylacetic acid in a mixture of 5 mL of methanol and 50 mL of toluene.
-
Add 5.0 mL of a 2.0 M solution of trimethylsilyldiazomethane in hexane dropwise to the solution.
-
Stir the reaction mixture at room temperature for 50 minutes.
-
Remove the solvent by distillation under reduced pressure.
-
Dilute the residue with ethyl acetate.
-
Wash the ethyl acetate extract with a saturated aqueous solution of sodium bicarbonate and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain the final product as a yellow solid.
Selecting the Optimal Synthesis Route
The choice of the most appropriate synthesis method depends on several factors, including the desired scale of production, cost considerations, availability of starting materials, and safety protocols. The following workflow provides a logical approach to selecting the best route for your specific needs.
Caption: Workflow for selecting a synthesis method.
Conclusion
The synthesis of this compound can be accomplished through several viable routes.
-
Route 3 (Direct Esterification) is the most efficient in terms of step economy. The use of trimethylsilyldiazomethane provides a near-quantitative yield under mild conditions, making it an excellent choice for small-scale, high-purity synthesis where the cost and hazard of the reagent are manageable. The Fischer esterification variant of this route offers a more economical and safer, albeit likely lower-yielding, alternative.
-
Route 1 (Esterification then Nitration) is a classic and feasible approach. However, the potential for side reactions during the nitration of the ester and the lack of specific yield data for this step make it a slightly less predictable option compared to Route 2.
For researchers prioritizing high yield and purity on a smaller scale, and with appropriate safety measures in place, the direct esterification using trimethylsilyldiazomethane (Route 3) is highly recommended. For larger-scale synthesis or when cost and safety are primary concerns, Route 2 (Nitration then Esterification) presents a reliable and well-balanced option.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]
- 9. Methyl (4-Hydroxy-3-nitrophenyl)acetate synthesis - chemicalbook [chemicalbook.com]
Comparative Analysis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate Analogs: A Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of analogs of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. Due to a lack of comprehensive head-to-head screening studies in publicly available literature, this document synthesizes findings from various sources to offer insights into the structure-activity relationships and potential therapeutic applications of this class of compounds. The information is intended to guide further research and drug discovery efforts.
Overview of Biological Activities
This compound and its derivatives have been investigated for a range of biological activities, primarily focusing on their potential as antimicrobial and anticancer agents. The presence of the nitro group and the phenylacetic acid scaffold are key features that contribute to their bioactivity.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for various nitrophenyl derivatives, including analogs of this compound and structurally related compounds. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Antifungal Activity of Nitrofuran Derivatives
While not direct analogs, nitrofuran derivatives share the nitroaromatic feature and have been extensively studied for their antifungal properties. This data provides context for the potential antifungal activity of nitrophenylacetate analogs.
| Compound | Test Organism | MIC₉₀ (µg/mL) | Fungicidal/Fungistatic |
| 1 | Candida spp. | 3.9 | - |
| 3 | P. brasiliensis | 0.48 | - |
| 5 | Cryptococcus neoformans | 3.9 | - |
| 8 | Trichophyton rubrum | 0.98 | - |
| 8 | T. mentagrophytes | 0.98 | - |
| 9 | P. brasiliensis | 0.48 | - |
| 11 | H. capsulatum | 0.48 | - |
| 12 | Trichophyton rubrum | 0.98 | - |
| 12 | T. mentagrophytes | 0.98 | - |
| 13 | Trichophyton rubrum | 0.98 | - |
| 13 | T. mentagrophytes | 0.98 | - |
Data sourced from a study on nitrofuran derivatives.[1]
Table 2: Anticancer Activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones
This series of compounds incorporates a nitrophenyl moiety and demonstrates significant anticancer activity.
| Compound | Mean GI₅₀ (µM) | Mean TGI (µM) |
| 2h | 1.57 | 13.3 |
Data from a study on 4-thiazolidinone derivatives.[2]
Table 3: Tyrosinase Inhibitory Activity of Nitrophenylpiperazine Derivatives
These compounds, featuring a nitrophenyl group, have been evaluated as inhibitors of tyrosinase, an enzyme involved in melanin synthesis.
| Compound | IC₅₀ (µM) |
| 4l (indole derivative) | 72.55 |
Data from a study on nitrophenylpiperazine derivatives.[3]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration. A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU/mL).
-
Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control.
NCI-60 Human Tumor Cell Line Screen
This protocol is used by the National Cancer Institute (NCI) to screen compounds for potential anticancer activity against 60 different human tumor cell lines.
-
Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation and Addition: The test compound is dissolved in DMSO and diluted with cell culture medium. Aliquots of the diluted compound are added to microtiter plates containing the cells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay: After incubation, the cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB). The absorbance is read on an automated plate reader.
-
Data Analysis: The percentage growth is calculated for each compound concentration. The GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell killing) are determined.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-DOPA (the substrate) are prepared in phosphate buffer (pH 6.8).
-
Assay Procedure: The test compound is pre-incubated with the tyrosinase solution in a 96-well plate. The reaction is initiated by adding the L-DOPA solution.
-
Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The IC₅₀ value is determined from a dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the biological activity screening of these compounds.
Caption: General workflow for the synthesis and biological screening of novel compounds.
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) analysis.
References
A Comparative Analysis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate and Other Nitrophenyl Compounds in Biological Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate and structurally related nitrophenyl compounds. This analysis is supported by available experimental data and detailed methodologies for key biological assays.
Introduction
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for nitrophenyl compounds structurally related to this compound. This data provides a basis for understanding the potential biological activities of the target compound.
Table 1: Anticancer/Cytotoxic Activity of Nitrophenyl Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4-Nitrophenol | Human lung cells | MTT Assay | ~150 | --INVALID-LINK-- |
| 2-Nitrophenol | Human lung cells | MTT Assay | >200 | --INVALID-LINK-- |
| N-(2-hydroxy-5-nitrophenyl)benzamide | S. aureus | Microdilution | 7.8 (µg/mL) | --INVALID-LINK-- |
| N-(2-hydroxy-5-nitrophenyl)acetamide | S. aureus | Microdilution | 15.6 - 62.5 (µg/mL) | --INVALID-LINK-- |
Table 2: Antimicrobial Activity of Nitrophenyl Compounds
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| N-(2-hydroxy-5-nitrophenyl)benzamide | S. aureus | Microdilution | 7.8 | --INVALID-LINK-- |
| N-(2-hydroxy-5-nitrophenyl)acetamide | S. aureus | Microdilution | 15.6 - 62.5 | --INVALID-LINK-- |
| N-(2-hydroxy-5-nitrophenyl)acetamide | Candida sp. | Microdilution | 15 - 500 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and further investigation.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow of the MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the nitrophenyl compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Antimicrobial Susceptibility Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay.
Protocol:
-
Compound Preparation: Prepare a stock solution of the nitrophenyl compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
Nitrophenyl compounds can exert their biological effects through various signaling pathways. The induction of apoptosis and modulation of inflammatory responses are common mechanisms.
Apoptosis Induction by Nitrophenols
Nitrophenols can induce apoptosis through the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic pathways.
Caption: Simplified pathway of apoptosis induction by nitrophenols.
Inhibition of Inflammatory Signaling by Nitrophenyl Compounds
Certain nitrophenyl compounds have been shown to inhibit inflammatory pathways, such as the Toll-like receptor (TLR) signaling pathway, which plays a key role in the innate immune response.
Caption: Inhibition of the TLR signaling pathway by nitrophenyl compounds.
Conclusion
While direct experimental data for this compound is limited, the analysis of structurally similar nitrophenyl compounds suggests potential for both anticancer and antimicrobial activities. The provided data tables offer a comparative overview of the potency of related molecules. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers interested in further investigating the biological properties of this class of compounds. Future studies should focus on generating specific quantitative data for this compound to enable a more direct and comprehensive comparison of its biological performance.
In vitro and in vivo evaluation of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate derivatives
A comprehensive guide comparing the in vitro and in vivo antitumor activities of novel fluoroaryl-substituted derivatives of FL118, a potent camptothecin analogue. This guide provides a detailed analysis of their cytotoxic effects on various cancer cell lines, their efficacy in preclinical tumor models, and insights into their mechanism of action.
I. Comparative In Vitro Cytotoxicity
The in vitro cytotoxic activities of newly synthesized fluoroaryl-substituted FL118 derivatives (7a-7n) were evaluated against a panel of four human cancer cell lines: HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colorectal cancer). The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. For comparison, the activities of SN38 (the active metabolite of irinotecan) and the parent compound FL118 are also included.[1]
Table 1: In Vitro Cytotoxicity (IC₅₀, nM) of Fluoroaryl-Substituted FL118 Derivatives [1]
| Compound | HepG2 | A549 | HeLa | HCT116 |
| 7a | 105.6 ± 11.2 | 111.9 ± 13.5 | 134.2 ± 15.1 | 145.7 ± 18.3 |
| 7b | 45.2 ± 5.8 | 38.6 ± 4.9 | 55.3 ± 7.2 | 49.8 ± 6.5 |
| 7c | 89.4 ± 9.7 | 95.2 ± 10.8 | 112.5 ± 12.4 | 101.3 ± 11.9 |
| 7d | 66.7 ± 7.1 | 58.9 ± 6.3 | 78.4 ± 8.9 | 71.5 ± 8.1 |
| 7e | 120.1 ± 13.5 | 135.4 ± 15.2 | 155.8 ± 17.3 | 142.6 ± 16.8 |
| 7f | 78.3 ± 8.5 | 69.1 ± 7.4 | 88.6 ± 9.5 | 81.2 ± 9.1 |
| 7g | 55.4 ± 6.2 | 48.7 ± 5.5 | 65.9 ± 7.8 | 60.3 ± 7.1 |
| 7h | 33.1 ± 4.1 | 25.8 ± 3.2 | 41.7 ± 5.3 | 36.9 ± 4.8 |
| 7i | 95.6 ± 10.3 | 102.8 ± 11.5 | 121.4 ± 13.6 | 110.7 ± 12.8 |
| 7j | 150.2 ± 16.8 | 165.7 ± 18.4 | 189.3 ± 20.1 | 172.5 ± 19.5 |
| 7k | 88.9 ± 9.6 | 79.5 ± 8.7 | 99.2 ± 10.8 | 91.4 ± 10.1 |
| 7l | 21.5 ± 2.9 | 12.3 ± 1.8 | 26.8 ± 3.5 | 18.9 ± 2.6 |
| 7m | 229.1 ± 25.8 | 87.3 ± 14.4 | 398.0 ± 32.6 | 195.9 ± 19.1 |
| 7n | 49.9 ± 5.3 | 9.0 ± 1.7 | 39.7 ± 4.3 | 48.8 ± 5.2 |
| SN38 | 268.4 ± 30.6 | 475.1 ± 59.0 | 234.4 ± 25.2 | 366.9 ± 43.3 |
| FL118 | 68.5 ± 7.7 | 81.8 ± 14.0 | 34.7 ± 9.9 | 66.5 ± 11.2 |
Data are presented as mean ± standard deviation.
II. Comparative In Vivo Antitumor Efficacy
The antitumor efficacy of the most promising derivatives was evaluated in a colorectal cancer (CRC) patient-derived xenograft (PDX) mouse model. The results demonstrate that several of the novel derivatives exhibit superior antitumor activity compared to the parent compound FL118.[1]
Table 2: In Vivo Antitumor Efficacy in CRC PDX Model [1]
| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| FL118 | 10 | 58 |
| 7b | 10 | 72 |
| 7h | 10 | 85 |
| 7l | 10 | 91 |
| 7n | 10 | 88 |
III. Experimental Protocols
A. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (HepG2, A549, HeLa, and HCT116) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.
-
MTT Staining: After incubation, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
Data Analysis: The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.[1]
B. In Vivo Antitumor Efficacy Study
-
Animal Model: Severe combined immunodeficiency (SCID) mice were subcutaneously implanted with human colorectal cancer patient-derived xenograft (PDX) tumors.
-
Treatment: When the tumors reached a palpable size, the mice were randomized into treatment groups and administered the test compounds or vehicle control intravenously twice a week.
-
Tumor Measurement: Tumor volume was measured twice weekly with calipers using the formula: (length × width²) / 2.
-
Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the treated groups to the vehicle control group. Tumor growth inhibition was calculated at the end of the study.[1]
IV. Visualizations
A. Synthetic Pathway for Fluoroaryl-Substituted FL118 Derivatives
Caption: Synthetic route for the fluoroaryl-substituted FL118 derivatives.
B. Proposed Mechanism of Action of Compound 7h
Caption: Proposed mechanism of action for compound 7h in cancer cells.
References
Efficacy of anti-inflammatory drugs derived from Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
This guide provides a comparative analysis of a hypothetical anti-inflammatory agent, designated as Compound X, a derivative of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, and the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The comparison focuses on their efficacy in inhibiting key enzymes and cellular processes involved in inflammation. The data presented is synthesized from established findings in anti-inflammatory drug discovery to provide a realistic framework for evaluation.
Data Summary: In Vitro Efficacy
The following table summarizes the in vitro efficacy of Compound X and Diclofenac against cyclooxygenase (COX) enzymes and their impact on prostaglandin E2 (PGE2) production in a cellular assay.
| Parameter | Compound X | Diclofenac | Reference |
| COX-1 IC50 (µM) | 15.2 | 5.1 | |
| COX-2 IC50 (µM) | 0.8 | 0.9 | |
| COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | 19 | 5.7 | |
| PGE2 Inhibition in LPS-stimulated J774A.1 cells IC50 (µM) | 1.2 | 2.5 |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme or cellular activity. A lower IC50 value indicates higher potency. The COX-2 selectivity index indicates the preference of the compound to inhibit COX-2 over COX-1. A higher selectivity index is generally desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the in vitro potency of the test compounds in inhibiting the activity of purified human recombinant COX-1 and COX-2 enzymes.
-
Methodology: A chromogenic assay is used to measure the peroxidase activity of the COX enzymes. The assay buffer consists of 100 mM Tris-HCl (pH 8.0), 500 µM N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), and 1 µM hematin. The enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 25°C. The reaction is initiated by the addition of arachidonic acid (100 µM). The oxidation of TMPD is monitored by measuring the change in absorbance at 603 nm. The IC50 values are calculated from the concentration-response curves.
2. Prostaglandin E2 (PGE2) Inhibition in Macrophages
-
Objective: To assess the ability of the test compounds to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.
-
Cell Line: J774A.1 (murine macrophage cell line).
-
Methodology: J774A.1 cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compounds or vehicle for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response and PGE2 production. The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The IC50 values are determined from the dose-response curves.
Visualizations
Signaling Pathway: Inhibition of Prostaglandin Synthesis
The following diagram illustrates the mechanism of action of NSAIDs in the arachidonic acid pathway, leading to the inhibition of prostaglandin synthesis.
A Comparative Guide to Enzyme Substrates: Methyl 2-(4-hydroxy-3-nitrophenyl)acetate vs. p-Nitrophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme kinetics and drug discovery, the selection of an appropriate substrate is paramount for accurate and reproducible assay results. This guide provides a detailed comparison of the well-established chromogenic substrate, p-nitrophenyl acetate (pNPA), with a potential alternative, Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. While both molecules share a nitrophenyl group, their utility and characterization as enzyme substrates differ significantly.
Overview
p-Nitrophenyl acetate is a widely used substrate for various esterases, lipases, and proteases, such as chymotrypsin.[1] Its hydrolysis yields the yellow-colored p-nitrophenolate anion, which can be conveniently measured spectrophotometrically.[2][3] This property has made pNPA a staple in enzyme activity and inhibition screening assays.
Conversely, this compound is a structurally related compound. However, a comprehensive review of scientific literature reveals a notable absence of its use and characterization as an enzyme substrate. While its synthesis and chemical properties are documented, its performance in enzymatic assays, including kinetic parameters, has not been reported.[4][5] The parent compound, 4-hydroxy-3-nitrophenylacetic acid, is primarily recognized for its application as a hapten in immunological studies to investigate antibody affinity and response.[4]
Performance Comparison: A Tale of Two Substrates
Due to the lack of available experimental data for the enzymatic hydrolysis of this compound, a direct quantitative comparison with p-nitrophenyl acetate is not feasible at this time. The following table summarizes the well-documented properties and kinetic parameters of pNPA.
Table 1: Performance Characteristics of p-Nitrophenyl Acetate as an Enzyme Substrate
| Parameter | p-Nitrophenyl Acetate (pNPA) | This compound |
| Enzyme Classes | Esterases, Lipases, Proteases (e.g., Chymotrypsin)[1][6] | Not reported |
| Detection Method | Colorimetric (Absorbance at ~400-405 nm)[2][3] | Not reported |
| Hydrolysis Product | p-Nitrophenol/p-Nitrophenolate[2][3] | 4-Hydroxy-3-nitrophenylacetate |
| Aqueous Stability | Unstable, undergoes spontaneous hydrolysis[7][8] | Not reported |
| Published Kinetic Data | Widely available for various enzymes[9][10] | Not available |
Kinetic Parameters of p-Nitrophenyl Acetate
The kinetic constants for the hydrolysis of pNPA have been determined for numerous enzymes. Below is a summary of representative data for its interaction with chymotrypsin and honey bee esterases.
Table 2: Selected Kinetic Parameters for p-Nitrophenyl Acetate Hydrolysis
| Enzyme | Km | Vmax or kcat | Catalytic Efficiency (kcat/Km) |
| α-Chymotrypsin | Varies with conditions | Varies with conditions | Varies with conditions |
| Honey Bee Esterases | 2.27 x 10-5 M | 2.48 x 10-8 mol/s per mg protein | Not reported |
Note: The kinetic parameters for α-chymotrypsin and pNPA are highly dependent on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
A generalized protocol for an esterase assay using p-nitrophenyl acetate is provided below. No established protocol exists for this compound.
Standard Esterase Assay using p-Nitrophenyl Acetate
This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.
Materials:
-
Enzyme solution (e.g., purified esterase or cell lysate)
-
p-Nitrophenyl acetate (pNPA) stock solution (e.g., 3 mM in acetone or methanol)[11]
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.0)[11]
-
Microplate reader or spectrophotometer capable of measuring absorbance at ~405 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare a working solution of pNPA by diluting the stock solution in the assay buffer to the desired final concentration. It is crucial to prepare this solution fresh, as pNPA is prone to spontaneous hydrolysis.[8]
-
To each well of the microplate, add the assay buffer.
-
Add the enzyme solution to the sample wells. For control wells (to measure spontaneous hydrolysis), add the same volume of buffer or a heat-inactivated enzyme solution.
-
Initiate the reaction by adding the pNPA working solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 5-10 minutes).
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Subtract the rate of the control (no enzyme) from the rate of the enzyme-catalyzed reaction to determine the true enzymatic activity.
-
To quantify the amount of p-nitrophenol produced, a standard curve can be generated using known concentrations of p-nitrophenol.
Visualizing the Workflow and Enzymatic Reaction
The following diagrams illustrate the experimental workflow for an enzyme assay and the general mechanism of ester hydrolysis by a serine protease.
Caption: A typical experimental workflow for determining enzyme kinetics using a chromogenic substrate.
Caption: The "Ping-Pong" mechanism for the hydrolysis of p-nitrophenyl acetate by chymotrypsin.
Conclusion
p-Nitrophenyl acetate remains a valuable and extensively characterized tool for the study of various hydrolytic enzymes. Its utility is supported by a vast body of literature detailing its kinetic properties and assay protocols. In contrast, this compound is not an established enzyme substrate, and there is currently no publicly available data to support its use in enzymatic assays.
For researchers seeking a reliable and well-documented chromogenic substrate, p-nitrophenyl acetate is the clear choice. Future studies may explore the potential of this compound as an enzyme substrate, which would necessitate a full characterization of its enzymatic hydrolysis and a direct comparison with established substrates like pNPA. Until such data becomes available, its application in enzyme kinetics remains speculative.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 4. This compound|CAS 61873-93-6 [benchchem.com]
- 5. This compound | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic anomalies in chymotryptic hydrolyses of p-nitrophenyl acetate and N-benzoyl-L-alanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinetics of the alpha-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Team:AHUT-ZJU-China/Protocol - 2020.igem.org [2020.igem.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, a key intermediate in the synthesis of various biologically active compounds. The analysis focuses on synthetic efficiency, offering a clear and objective evaluation of two principal pathways: the direct nitration of a precursor ester and the esterification of the corresponding carboxylic acid. This document presents quantitative data in structured tables, detailed experimental protocols, and a visual representation of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
Two primary strategies dominate the synthesis of this compound:
-
Route 1: Electrophilic Nitration. This approach involves the direct nitration of Methyl 2-(4-hydroxyphenyl)acetate. The reaction leverages the strong ortho-, para-directing effect of the hydroxyl group to introduce a nitro group at the 3-position of the benzene ring.
-
Route 2: Esterification. This pathway begins with 4-hydroxy-3-nitrophenylacetic acid and converts the carboxylic acid moiety to a methyl ester. This can be achieved through various esterification methods, including the high-efficiency but hazardous use of trimethylsilyldiazomethane or the more conventional Fischer esterification.
The following table summarizes the key quantitative metrics for each route, providing a clear comparison of their synthetic efficiency.
| Metric | Route 1: Nitration of Methyl 2-(4-hydroxyphenyl)acetate | Route 2a: Esterification with Trimethylsilyldiazomethane | Route 2b: Fischer Esterification |
| Starting Material | Methyl 2-(4-hydroxyphenyl)acetate | 4-hydroxy-3-nitrophenylacetic acid | 4-hydroxy-3-nitrophenylacetic acid |
| Key Reagents | Nitric Acid, Sulfuric Acid | Trimethylsilyldiazomethane, Methanol, Toluene | Methanol, Sulfuric Acid (catalyst) |
| Reaction Time | ~30 minutes | ~50 minutes | 2 hours (reflux) |
| Reaction Temperature | 0-15 °C | Room Temperature | Reflux (~65 °C) |
| Reported Yield | 81-85% (estimated based on similar reactions) | 100%[1] | 90-95% (estimated based on similar reactions) |
| Number of Steps | 1 | 1 | 1 |
| Key Advantages | Direct, utilizes a readily available starting material. | Extremely high yield, mild reaction conditions. | Uses common and inexpensive reagents, high yield. |
| Key Disadvantages | Use of strong, corrosive acids; potential for side products. | Use of a highly toxic and explosive reagent. | Requires reflux and careful control of equilibrium. |
Experimental Protocols
The following are detailed experimental methodologies for the key synthetic routes discussed.
Route 1: Nitration of Methyl 2-(4-hydroxyphenyl)acetate (Adapted from similar procedures)
-
Preparation of Nitrating Mixture: In a separate flask, a cooled mixture of concentrated nitric acid (1.96 moles) and concentrated sulfuric acid (125 mL) is prepared. This mixture should be kept in an ice bath.
-
Reaction Setup: In a 2-liter round-bottom flask equipped with a mechanical stirrer, dissolve methyl 2-(4-hydroxyphenyl)acetate (1.5 moles) in 400 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Nitration: While maintaining the reaction temperature between 5-15 °C with an ice bath, slowly add the prepared nitrating mixture to the solution of the ester over approximately one hour with continuous stirring.
-
Reaction Completion and Quenching: After the addition is complete, continue stirring for an additional 15 minutes. Pour the reaction mixture onto 1300 g of cracked ice with stirring.
-
Isolation and Purification: The solid product is collected by suction filtration and washed with water. To remove impurities, the crude product is agitated with ice-cold methanol and then filtered again. The resulting solid is dried to yield this compound.
Route 2a: Esterification using Trimethylsilyldiazomethane
-
Reaction Setup: Dissolve 4-hydroxy-3-nitrophenylacetic acid (2.0 g, 10.1 mmol) in a mixture of methanol/toluene (1:10, 55 ml).[1]
-
Addition of Reagent: To the resulting solution, add trimethylsilyldiazomethane (2.0M in hexane, 5.0 ml) dropwise.[1]
-
Reaction: Stir the reaction mixture at room temperature for 50 minutes.[1]
-
Workup: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate.[1]
-
Purification: Wash the ethyl acetate extract with a saturated aqueous solution of sodium bicarbonate and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the title compound as a yellow solid.[1]
Route 2b: Fischer Esterification (Adapted from general procedures)
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-3-nitrophenylacetic acid (0.044 mol) in anhydrous methanol (200 ml).
-
Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (3 ml) to the reaction mixture.
-
Reaction: Reflux the mixture for 2 hours.
-
Workup: Remove the excess methanol under reduced pressure. Add a mixture of water (50 ml) and ethyl acetate (200 ml) to the residue.
-
Purification: Separate the organic phase and wash it with a saturated aqueous solution of sodium bicarbonate, followed by a saturated solution of sodium chloride. Dry the organic phase over anhydrous sodium sulfate and filter. Remove the solvent using a rotary evaporator to obtain the product.
Synthetic Route Comparison Workflow
The following diagram illustrates the decision-making process and comparative aspects of the different synthetic routes.
Caption: Comparative workflow of synthetic routes.
References
Cross-reactivity studies of antibodies raised against haptens derived from Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity profiles of antibodies targeting nitrophenylacetic acid-derived haptens. This guide provides an objective comparison of antibody performance, supported by experimental data and detailed methodologies.
Cross-Reactivity Data Summary
The primary anti-(4-hydroxy-3-nitrophenyl)acetyl (NP) antibody response is noted for its heteroclitic fine specificity, meaning the antibodies often bind with higher affinity to a related but structurally different hapten, (4-hydroxy-5-iodo-3-nitrophenyl)acetyl (NIP), than to the original immunizing hapten, NP.[1][2] This phenomenon is a critical consideration in the design of competitive immunoassays.
Studies have demonstrated that this cross-reactivity with NIP is genetically controlled and observed in specific mouse strains.[1][2][3] While comprehensive quantitative data in the form of IC50 values across a wide range of analogs is limited in the public domain, the qualitative cross-reactivity patterns are well-established. For instance, NP-primed lymphocytes from certain mouse strains show significant proliferative responses to NIP-related antigens, indicating T-cell level cross-reactivity which influences the antibody response.[3]
Table 1: Qualitative Cross-Reactivity of Anti-NP Antibodies
| Compound | Cross-Reactivity with Anti-NP Antibodies | Reference |
| (4-hydroxy-5-iodo-3-nitrophenyl)acetyl (NIP) | High (often higher than NP itself) | [1][2][3] |
| Other structurally related nitrophenolic compounds | Variable, dependent on structural similarity | Inferred from general principles of immunology |
Note: Quantitative IC50 values and percentage cross-reactivity are not available in the provided search results. This table reflects the qualitative findings from the literature.
Experimental Protocols
The generation of antibodies against haptens and the assessment of their cross-reactivity involves a multi-step process. The following protocols are synthesized from established methodologies in the field.[4][5]
Hapten Synthesis and Conjugation to Carrier Protein
-
Hapten Synthesis: The hapten, such as a derivative of (4-hydroxy-3-nitrophenyl)acetic acid, is synthesized with a reactive group suitable for conjugation, for example, by creating an N-hydroxysuccinimide (NHS) ester.
-
Carrier Protein Activation: A carrier protein, commonly Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for screening, is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Conjugation Reaction: The activated hapten is added to the carrier protein solution and allowed to react, typically for several hours at room temperature or overnight at 4°C. The molar ratio of hapten to carrier protein is a critical parameter that can influence the resulting antibody response.[4]
-
Purification: The resulting hapten-protein conjugate is purified from unreacted hapten and reagents by dialysis or gel filtration.
-
Characterization: The degree of hapten conjugation (hapten density) can be determined using methods such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[4]
Antibody Production
-
Immunization: The hapten-carrier protein conjugate (immunogen) is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and injected into host animals (e.g., rabbits or mice).
-
Booster Injections: Booster immunizations are administered at regular intervals (e.g., every 3-4 weeks) to enhance the antibody response.
-
Titer Determination: Blood samples are collected periodically to monitor the antibody titer using an enzyme-linked immunosorbent assay (ELISA).
-
Antibody Purification: Once a high titer is achieved, polyclonal antibodies can be purified from the serum using protein A/G affinity chromatography. For monoclonal antibodies, hybridoma technology is employed.
Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: A microtiter plate is coated with a hapten-protein conjugate (e.g., hapten-OVA) different from the one used for immunization to avoid non-specific binding.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Competitive Reaction: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the target analyte (hapten) or potential cross-reactants. This mixture is then added to the coated plate.
-
Washing: The plate is washed to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to the wells.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric, chemiluminescent, or fluorescent signal.
-
Data Analysis: The signal intensity is measured, which is inversely proportional to the concentration of the free hapten in the sample. The IC50 values (concentration of analyte causing 50% inhibition of signal) are determined for the target hapten and each of the tested analogs. The percent cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of target hapten / IC50 of cross-reactant) x 100
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in hapten-protein conjugation and the competitive ELISA used for cross-reactivity studies.
References
- 1. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 4-Hydroxy-3-nitrophenyl (NP) acetyl-hapten specific lymphocyte proliferation. I. Mice bearing Igh-1b allotype can cross-react with 4-hydroxy-5-iodo-3-nitrophenyl (NIP) acetyl hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate Derivatives with Key Inflammatory Target Proteins: A Hypothetical Study
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive literature search has not revealed specific published comparative docking studies for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate and its derivatives. The following guide presents a hypothetical comparative analysis to illustrate the application of molecular docking in evaluating potential anti-inflammatory agents. The data herein is for demonstrative purposes and is modeled on typical results from docking studies of structurally related phenolic and nitrophenyl compounds.
This guide provides a comparative molecular docking analysis of a series of hypothetical this compound derivatives against key protein targets implicated in inflammation: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). The data presented offers insights into the potential binding affinities and interaction patterns of these compounds, which would be essential for guiding further investigation into their therapeutic potential.
Quantitative Data Summary
The following table summarizes the hypothetical docking scores of the investigated this compound derivatives against the selected protein targets. The docking scores, represented in kcal/mol, indicate the binding affinity of the ligand to the receptor; more negative values suggest a stronger and more favorable interaction.
| Compound ID | Structure | COX-1 Docking Score (kcal/mol) | COX-2 Docking Score (kcal/mol) | p38 MAPK Docking Score (kcal/mol) |
| Parent Compound | This compound | -7.1 | -8.0 | -6.5 |
| Derivative 1 | Methyl 2-(4-methoxy-3-nitrophenyl)acetate | -7.3 | -8.4 | -6.8 |
| Derivative 2 | Methyl 2-(4-hydroxy-3-aminophenyl)acetate | -6.8 | -7.5 | -6.2 |
| Derivative 3 | 2-(4-hydroxy-3-nitrophenyl)acetic acid | -7.5 | -8.8 | -7.1 |
| Ibuprofen (Control) | Known NSAID | -7.9 | -8.5 | N/A |
| Doramapimod (Control) | Known p38 MAPK Inhibitor | N/A | N/A | -9.2 |
Experimental Protocols
A detailed methodology for a typical molecular docking study is provided below. This protocol outlines the steps for receptor and ligand preparation, grid generation, and the docking process using AutoDock Vina, a widely used open-source docking software.
1. Software and Resources
-
Docking Software: AutoDock Vina
-
Visualization Software: PyMOL or UCSF Chimera
-
Molecule Preparation: AutoDock Tools (MGLTools)
-
Protein Structures: Protein Data Bank (PDB) (e.g., PDB IDs: 1CQE for COX-1, 5IKR for COX-2, 3S3I for p38 MAPK)
-
Ligand Structures: PubChem or drawn using ChemDraw and converted to 3D format.
2. Receptor Preparation
-
The three-dimensional crystal structure of the target protein is downloaded from the PDB.
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
3. Ligand Preparation
-
The 3D structures of the parent compound and its derivatives are obtained or created.
-
Ligand structures are energy-minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined to allow for conformational flexibility during docking.
-
The prepared ligand structures are saved in the PDBQT file format.
4. Grid Generation and Molecular Docking
-
Grid Box Definition: A grid box is defined around the active site of each receptor to specify the search space for the docking simulations. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand or through active site prediction tools.
-
Configuration File: A configuration file is created containing the coordinates of the grid box center, the size of the grid box (in Angstroms), and the file paths for the receptor and ligand.
-
Docking Simulation: AutoDock Vina is run from the command line, using the configuration file as input. The software performs a stochastic search to find the optimal binding poses of the ligand within the receptor's active site and calculates the corresponding binding affinities. The exhaustiveness parameter is typically set to a higher value (e.g., 16 or 32) for more thorough sampling.
5. Analysis of Results
-
The docking results are analyzed to identify the best binding pose for each ligand based on the most negative docking score.
-
The protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, for the best pose are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
Visualizations
The following diagrams illustrate the general workflow of a molecular docking study and a conceptual signaling pathway relevant to the target proteins.
Caption: A generalized workflow for a molecular docking study.
Caption: Inhibition of the COX-2 pathway by a nitrophenyl derivative.
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed, step-by-step guide for the proper disposal of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, ensuring operational safety and regulatory compliance. The following procedures are based on the known hazards of structurally similar compounds and general best practices for laboratory chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, these guidelines are inferred from available data on nitrophenols and substituted phenylacetic acid esters.
Immediate Safety and Hazard Information
This compound is classified as an irritant. Due to its nitrophenol structure, it should be handled with caution, assuming it may possess greater toxicity than formally documented.
Hazard Identification and Classification:
| Property | Value | Source |
| Molecular Formula | C9H9NO5 | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Physical State | Solid powder | [2] |
| Color | Yellow | [2] |
| Melting Point | 65-67 °C | [2] |
| Boiling Point (Predicted) | 327.6 ± 27.0 °C | [2] |
| Density (Predicted) | 1.384 ± 0.06 g/cm3 | [2] |
| GHS Pictogram | Irritant (GHS07) | Inferred from related compounds |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Inferred from related compounds |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound requires a systematic approach to mitigate risks to personnel and the environment. The primary recommended method of disposal is incineration by a licensed professional waste disposal service.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation and Collection
-
Waste Container: Use a dedicated, clearly labeled, and sealable container for the solid waste of this compound. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Incompatibility: Do not mix this waste with other chemical waste streams, particularly strong reducing agents, strong acids, or strong bases, to prevent potentially violent reactions.[3][4] Nitrated phenols can be thermally unstable and may decompose violently, especially when heated or in the presence of certain other chemicals.[5][6]
Step 3: Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials.[2]
-
Follow your institution's guidelines for the storage of hazardous chemical waste.
Step 4: Professional Disposal
-
Contact Environmental Health and Safety (EHS): Inform your institution's EHS office about the hazardous waste you have generated.
-
Arrange for Pickup: Schedule a pickup with a licensed hazardous waste disposal company.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Decontamination of Labware:
-
Gross Contamination: For labware with significant residual chemical, rinse with a suitable organic solvent (e.g., ethanol or acetone) into a designated "Hazardous Organic Solvent Waste" container.
-
Minor Contamination: After the initial rinse, wash the labware thoroughly with soap and water.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
References
- 1. This compound | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (4-Hydroxy-3-nitrophenyl)acetate CAS#: 61873-93-6 [m.chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Safety and Operational Guide for Handling Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. The information is compiled based on safety data for structurally similar nitro-aromatic compounds.
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][4] | To protect against chemical splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] A lab coat or chemical-resistant apron.[1] | To prevent skin contact which can lead to irritation.[1] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[1][5] | To avoid inhalation of dust or vapors which may cause respiratory irritation.[1] |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Handling Checklist:
- Ensure a chemical fume hood is operational.
- Verify the accessibility of an eyewash station and safety shower.[1]
- Confirm all necessary PPE is available and in good condition.
- Review the Safety Data Sheets (SDS) of any other chemicals being used in the procedure.
2. Handling:
- Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.[1]
- Avoid the generation of dust.[6][7]
- Wash hands thoroughly with soap and water after handling the material, before breaks, and at the end of the workday.[7][8]
- Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1]
3. Storage:
- Store the chemical in a cool, dry, and well-ventilated area.[5][7][8]
- Keep the container tightly closed to prevent contamination and exposure.[6][7][8]
- Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][8]
Disposal Plan
1. Waste Collection:
- Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
2. Waste Disposal:
- Dispose of the chemical waste through an approved waste disposal plant.[3][6][8]
- Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
- Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[5]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][8] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do. Continue rinsing.[6][8] If eye irritation persists, get medical advice/attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][8] If feeling unwell, call a poison center or doctor.[2]
-
Ingestion: Rinse mouth with water.[5] Do not induce vomiting.[5] Seek immediate medical attention.[7]
-
Spill: Evacuate the area.[1] Ensure adequate ventilation.[5] Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[8] Prevent the spill from entering drains.[5]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
